9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole
Description
The exact mass of the compound 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-9-(4-phenylphenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN/c25-19-12-15-24-22(16-19)21-8-4-5-9-23(21)26(24)20-13-10-18(11-14-20)17-6-2-1-3-7-17/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCNGNGLTRMQQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)Br)C5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694804 | |
| Record name | 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894791-46-9 | |
| Record name | 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(4-Biphenylyl)-3-bromocarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole
CAS Number: 894791-46-9 Chemical Ontology: Heterocyclic Aromatic / OLED Intermediate / Halogenated Scaffold
Part 1: Executive Summary & Strategic Significance[1]
9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole is a high-purity organometallic precursor serving as a lynchpin in the synthesis of advanced optoelectronic materials. While its primary industrial application lies in Organic Light Emitting Diodes (OLEDs) —specifically as a building block for Hole Transport Materials (HTMs) and Phosphorescent Hosts—its structural motif overlaps significantly with privileged pharmacophores in medicinal chemistry.[1]
For the researcher, this compound represents a regioselective checkpoint .[1] The bromine atom at the C3 position of the carbazole ring provides a highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the modular construction of extended
Part 2: Chemical Identity & Physiochemical Profile[1]
The following data consolidates experimental and predicted values to establish a baseline for quality control.
| Property | Specification | Method/Notes |
| CAS Number | 894791-46-9 | Unique Identifier |
| Formula | - | |
| Molecular Weight | 398.29 g/mol | - |
| Appearance | White to Off-white Crystalline Powder | Recrystallized from Toluene/Ethanol |
| Melting Point | 153.0 – 157.0 °C | DSC Onset |
| Density | 1.32 g/cm³ | Predicted |
| Solubility | Soluble: | Critical for solution-processing |
| Purity Standard | >99.0% (HPLC) | Required for OLED device lifetime |
Part 3: Synthetic Architecture & Methodology[1][4]
The synthesis of this compound demands strict regiocontrol to avoid the formation of the 3,6-dibromo byproduct or the 2-bromo isomer. Two primary pathways exist: the Linear Functionalization Route (recommended for scalability) and the Convergent Coupling Route .[1]
3.1 Retrosynthetic Logic (DOT Visualization)
The following diagram illustrates the decision matrix for synthesizing the target, highlighting the "Linear Route" as the preferred pathway for high purity.
Figure 1: Retrosynthetic analysis showing the critical regioselectivity control point at the bromination step.
3.2 Detailed Experimental Protocol: The Linear Route
Objective: Synthesis of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole via regioselective bromination.
Reagents:
-
9-(4-Biphenylyl)-9H-carbazole (Precursor)
-
N-Bromosuccinimide (NBS) (Freshly recrystallized)[1]
-
Chloroform (
) or DMF (Solvent)[1] -
Silica Gel (Stationary phase)[1]
Protocol:
-
Preparation : Dissolve 10 mmol (3.19 g) of 9-(4-biphenylyl)-9H-carbazole in 100 mL of anhydrous chloroform in a light-shielded round-bottom flask. Note: Light shielding prevents radical side reactions.[1]
-
Bromination : Cool the solution to 0°C. Add 10 mmol (1.78 g) of NBS portion-wise over 30 minutes. The slow addition is crucial to maintain a low concentration of brominating agent, preventing 3,6-dibromination.
-
Reaction : Allow the mixture to warm to room temperature and stir for 12–15 hours. Monitor via TLC (Hexane:DCM 4:1).[1] The target spot will appear slightly more polar than the starting material.[1]
-
Quenching : Quench with 50 mL of saturated sodium thiosulfate (
) solution to neutralize unreacted bromine. -
Work-up : Extract with Dichloromethane (
). Wash the organic layer with water (3x) and brine (1x).[1] Dry over anhydrousngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> .[1] -
Purification : Concentrate the filtrate. Purify via column chromatography (Silica gel, Hexane/DCM gradient).
-
Crystallization : Recrystallize the resulting solid from Ethanol/Toluene to achieve OLED-grade purity (>99%).
Self-Validating Checkpoint:
-
1H NMR Diagnostic : Look for the disappearance of the C3-proton doublet and the appearance of a singlet at ~8.2 ppm (C4 proton), which confirms substitution at the 3-position.
Part 4: Functional Applications & Mechanism[1]
This compound acts as a Type-II Scaffold —it separates the electronic modulation (carbazole core) from the steric bulk/solubility enhancing group (biphenyl tail).[1]
4.1 OLED Host Engineering
In Phosphorescent OLEDs (PhOLEDs), the triplet energy (
-
Mechanism : The biphenyl group disrupts the planarity of the carbazole stack, reducing intermolecular
- stacking in the solid state. This suppresses crystallization and prevents concentration quenching.[1] -
Workflow : The 3-bromo site is typically coupled with boronic esters (e.g., phenylboronic acid derivatives) to create "Bipolar Hosts" that can transport both holes and electrons.[1]
4.2 Downstream Synthesis Workflow (DOT Visualization)
Figure 2: Downstream synthetic utility of the scaffold in creating functional electronic materials.
Part 5: Safety & Handling (MSDS Summary)
-
Hazard Statements :
-
Handling Protocol :
Part 6: References
-
Royal Society of Chemistry . (2012).[1] Synthesis of 9-(4-bromophenyl)-9H-carbazole intermediates. RSC Advances. Retrieved January 30, 2026, from [Link][1]
Sources
Technical Monograph: 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole
This technical guide is structured as a high-level monograph designed for research scientists and process chemists. It prioritizes experimental rigor, impurity profiling, and the precise physicochemical characterization required for organic electronics and advanced synthesis.
Executive Summary
9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole (CAS: 894791-46-9) is a critical halogenated intermediate in the synthesis of hole-transport materials (HTMs) and host materials for phosphorescent Organic Light-Emitting Diodes (PhOLEDs).[1]
Its mono-brominated motif allows for highly regioselective Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling the extension of the π-conjugated system at the C3 position.[1] For researchers in optoelectronics and medicinal chemistry, the purity of this intermediate is the rate-limiting factor in device efficiency; trace transition metals or di-brominated impurities can act as exciton quenchers.[1]
This guide defines the molecular weight specifications, validates the optimal synthetic route (N-arylation of 3-bromocarbazole), and establishes a self-validating quality control protocol.
Physicochemical Profile
The molecular weight provided below is calculated based on standard atomic weights. For high-resolution mass spectrometry (HRMS), the monoisotopic mass is the critical parameter.[1]
Table 1: Core Chemical Specifications
| Parameter | Specification | Technical Note |
| Chemical Name | 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole | Systematic IUPAC nomenclature.[1] |
| CAS Registry Number | 894791-46-9 | Distinct from the 2-bromo isomer (CAS 1393835-87-4).[1] |
| Molecular Formula | C₂₄H₁₆BrN | |
| Molecular Weight (Average) | 398.30 g/mol | Used for stoichiometric calculations in bulk synthesis. |
| Monoisotopic Mass | 397.0466 Da | Primary peak for HRMS validation ( |
| Melting Point | 153.0 – 157.0 °C | High purity range; lower values indicate solvent occlusion. |
| Appearance | White to Off-White Crystalline Powder | Yellowing indicates oxidation or trace iodine retention.[1] |
| Solubility | Toluene, Chlorobenzene, THF, DCM | Poor solubility in alcohols and aliphatics. |
Synthetic Pathway: Regioselective N-Arylation
To maximize yield and minimize the formation of the 3,6-dibromo impurity (a common byproduct when brominating after N-arylation), the recommended route is the Buchwald-Hartwig coupling of commercially available 3-bromo-9H-carbazole with 4-iodobiphenyl.[1] This ensures the bromine atom remains strictly at the C3 position.
Figure 1: Synthesis Workflow (DOT Visualization)
Caption: Figure 1. Convergent synthesis via Palladium-catalyzed C-N bond formation.[1] This route avoids the regioselectivity issues of direct bromination.[1]
Detailed Experimental Protocol
Objective: Synthesis of 10.0 g of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole.
-
Reagent Preparation:
-
Charge a dry 250 mL three-neck round-bottom flask with 3-bromo-9H-carbazole (6.15 g, 25.0 mmol), 4-iodobiphenyl (7.70 g, 27.5 mmol, 1.1 eq), and Sodium tert-butoxide (3.60 g, 37.5 mmol, 1.5 eq).
-
Note: Use of 4-iodobiphenyl is preferred over 4-bromobiphenyl for faster oxidative addition kinetics at lower temperatures.[1]
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with Argon (x3). Oxygen exclusion is critical to prevent Pd catalyst deactivation and carbazole oxidation.
-
-
Catalyst Addition:
-
Add anhydrous Toluene (100 mL) via syringe.
-
Add Pd₂(dba)₃ (460 mg, 0.5 mmol, 2 mol%) and Tri-tert-butylphosphine (1.0 M in toluene, 1.0 mL, 1.0 mmol).
-
Why this catalyst? The bulky, electron-rich phosphine ligand facilitates the reductive elimination step, crucial for forming the sterically hindered C-N bond.[1]
-
-
Reaction:
-
Heat to 110°C (reflux) for 12–24 hours. Monitor by TLC (Hexane:DCM 4:1).[1] The starting carbazole spot (Rf ~0.3) should disappear.
-
-
Workup:
-
Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification (The "Electronic Grade" Standard):
-
Recrystallization: Dissolve crude solid in minimum hot Toluene (~30 mL). Slowly add Ethanol (~60 mL) while stirring. Cool to 0°C.
-
Sublimation (Optional but Recommended): For OLED device fabrication, the material must be sublimed at high vacuum (<10⁻⁵ Torr) to remove trace volatiles.
-
Analytical Validation & Quality Control
Trustworthiness in chemical synthesis relies on self-validating analytical loops.[1] The following logic gate ensures the material meets "Device Grade" standards.
Figure 2: Quality Control Logic Gate (DOT Visualization)
Caption: Figure 2. QC workflow. NMR confirms structure; HPLC confirms purity. Both must pass before downstream use.[1]
Structural Diagnostics (NMR)
To validate the structure, look for these specific signals in ¹H NMR (400 MHz, CDCl₃):
-
C4-H and C5-H (Carbazole): Doublets appearing downfield (~8.15–8.25 ppm).[1] The bromine at C3 will cause a slight shift and splitting pattern change in the C4 proton compared to unsubstituted carbazole.
-
Biphenyl Handle: A complex multiplet region (7.30–7.80 ppm) integrating for 9 protons.[1]
-
Absence of N-H: The disappearance of the broad singlet at ~8.0–8.1 ppm (characteristic of the starting 3-bromocarbazole) confirms successful N-arylation.[1]
Application Context: Why Molecular Weight Matters
In the development of OLED materials, this molecule serves as the electrophilic partner in Suzuki coupling.
Stoichiometric Precision: When coupling this bromide (MW 398.30) with a boronic acid derivative (e.g., Carbazole-phenyl-boronic acid), a 1.00 : 1.02 molar ratio is often required to drive the reaction to completion without leaving difficult-to-remove halide residues.[1]
-
Error Scenario: A 1% error in weighing this bromide (due to using an incorrect average MW or hydrated salt assumption) leads to unreacted boronic acid, which acts as a trap site in the final OLED film, reducing device lifetime.
Impurity Impact:
If the synthesis utilized direct bromination of 9-phenylcarbazole (the cheaper route), the product often contains ~0.5% of 3,6-dibromo analog (MW ~477).[1] This impurity terminates polymer chains early or creates defect sites in small molecule evaporation, altering the charge mobility (
References
-
PubChem. (2025).[2] Compound Summary: 3-bromo-9H-carbazole.[1][2][3][4][5][6][7] National Library of Medicine. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Synthesis of novel multifunctional carbazole-based molecules. (Supporting Information on Carbazole Bromination). Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 9-[1, 1'-Biphenyl-4-Yl]-3-Bromo-9h-Carbazole [allgreenchems.com]
- 4. danabiosci.com [danabiosci.com]
- 5. 9-([1,1'-biphenyl]-3-yl)-3-broMo-9H-carbazole | 1428551-28-3 [chemicalbook.com]
- 6. CID 157079221 | C24H16Br2N2 | CID 157079221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
Strategic Synthesis and Application of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole
A Critical Intermediate for High-Performance Optoelectronics
Executive Summary
9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole (CAS: 894791-46-9) represents a linchpin scaffold in the development of organic light-emitting diodes (OLEDs).[1] As a mono-halogenated carbazole derivative, it serves as the primary electrophile for constructing wide-bandgap host materials and hole-transport layers (HTL). Its structural asymmetry—balancing the high triplet energy of the carbazole core with the steric bulk of the N-biphenyl group—prevents π-stacking aggregation while maintaining efficient charge mobility.
This technical guide details the precision synthesis, structural validation, and downstream application of this molecule, prioritizing high-purity protocols required for semiconductor-grade materials.
Molecular Architecture & Electronic Significance[1][2][3]
The utility of this molecule stems from its specific substitution pattern.[1][2] Unlike symmetric 3,6-dibromocarbazoles, the 3-bromo mono-substitution allows for sequential functionalization, enabling the creation of "asymmetric" host materials which are crucial for disrupting crystallization in thin films.
| Feature | Electronic/Physical Function |
| Carbazole Core | Provides high triplet energy ( |
| N-Biphenyl Group | Increases thermal stability ( |
| 3-Bromo Substituent | The reactive "handle" for Pd-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), located at the most active site for electrophilic substitution. |
Strategic Synthesis: Protocols & Causality
While C-N coupling of 3-bromocarbazole is a viable route, the Direct Regioselective Bromination of 9-(4-biphenylyl)-9H-carbazole is the industry-standard method due to higher atom economy and scalability.
Retrosynthetic Analysis
The synthesis is best approached by disconnecting the C-Br bond, tracing back to the N-arylated parent carbazole.
Figure 1: Retrosynthetic disconnection relying on the para-directing power of the carbazole nitrogen.[1]
Optimized Experimental Protocol (Direct Bromination)
Objective: Synthesis of CAS 894791-46-9 with >97% regioselectivity.
Reagents:
Step-by-Step Methodology:
-
Dissolution: In a clean, dry round-bottom flask, dissolve 10 mmol (3.19 g) of 9-(4-biphenylyl)-9H-carbazole in 100 mL of
. Ensure complete solvation to prevent heterogeneous bromination which can lead to poly-brominated byproducts.[1] -
Controlled Addition: Cool the solution to 0°C. Add NBS (1.78 g, 10 mmol) portion-wise over 20 minutes.
-
Causality: Slow addition at low temperature suppresses the formation of the 3,6-dibromo impurity. The C3 position is thermodynamically most favorable, but kinetic control is required to stop at mono-bromination.
-
-
Reaction Phase: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Hexane/DCM 4:1).[1] The starting material spot (
) should disappear, replaced by a slightly lower product spot. -
Quenching & Workup: Wash the organic phase with water (
mL) to remove succinimide byproduct.[1] Dry over anhydrous , filter, and concentrate under reduced pressure. -
Purification: Recrystallize from Ethanol/Toluene or perform flash column chromatography (Silica gel, Hexane/DCM) to isolate the beige powder.[1]
Yield Expectation: 90–95%.
Alternative Route: Ullmann/Buchwald Coupling
For labs starting from 3-bromocarbazole, an N-arylation route is required.
Figure 2: Alternative convergent synthesis via C-N coupling. Note: This route risks debromination if Pd-catalyst is too active.
Structural Characterization & Validation
To ensure the material is device-grade (OLEDs require >99.9% purity), the following characterization signatures must be verified.
| Technique | Diagnostic Signal | Mechanistic Interpretation |
| 1H NMR (500 MHz, | Doublet at ~8.2 ppm (J=1.5 Hz) | Represents the proton at C4 (adjacent to Br).[1] Its splitting is minimal (meta-coupling only), distinguishing it from the C3-H of the starting material. |
| 1H NMR | Doublet at ~7.9 ppm | Represents the proton at C2 , deshielded by the bromine atom. |
| Mass Spectrometry | m/z ~397/399 (1:1 ratio) | Confirms the presence of a single bromine atom (isotopic pattern of |
| Melting Point | ~145–150°C (Derivative dependent) | Sharp melting range indicates high crystalline purity.[1] |
Application in Materials Science[1][5][6]
This molecule is rarely the final product; it is a gateway intermediate .[1]
Synthesis of Host Materials (CBP Derivatives)
The bromine handle allows for the attachment of another carbazole, dibenzothiophene, or triphenylamine unit.[1]
-
Reaction: Suzuki-Miyaura Coupling.[4]
-
Reagent: Carbazole-phenyl-boronic acid.[1]
-
Outcome: Creates wide-bandgap hosts (e.g., CBP analogs) used in the emissive layer (EML) of phosphorescent OLEDs.[1]
Molecular Design Logic for OLEDs
By using 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole, researchers can tune the Triplet Energy (
-
Without the Biphenyl: The solubility is too low for solution processing.[1]
-
With the Biphenyl: The molecule becomes soluble in chlorobenzene/toluene, enabling spin-coating or high-speed evaporation.
-
Asymmetry: The 3-substituted linkage disrupts planar
-stacking, preventing excimer formation (which causes red-shifting and lower efficiency).
References
-
BenchChem. "Synthesis routes of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole." BenchChem Database.[1] Accessed Jan 2026.[1][5] Link
-
ChemicalBook. "General procedure for the synthesis of 9-[1,1'-biphenyl-4-yl]-3-bromo-9H-carbazole." ChemicalBook Protocols. Accessed Jan 2026.[1][5] Link
-
Ningbo Inno Pharmchem. "The Crucial Role of 3-Bromo-9-phenylcarbazole in Advancing OLED Technology." Industry Whitepaper. Link
-
PubChem. "9-(4-Bromophenyl)-9H-carbazole Crystal Structure and Analog Data."[1] National Institutes of Health (NIH).[1] Link[1]
-
Organic Chemistry Portal. "N-Bromosuccinimide (NBS) Reactivity and Protocols." Organic Chemistry Portal. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 9-[1,1'-Biphenyl-4-yl]-3-bromo-9H-carbazole | 894791-46-9 [chemicalbook.com]
- 4. Carbazolylgold(iii) complexes with thermally activated delayed fluorescence switched on by ligand manipulation as high efficiency organic light-emitting devices with small efficiency roll-offs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Solubility of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on understanding and determining the solubility of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole. Given the absence of extensive public solubility data for this specific compound, this document serves as a detailed roadmap for its empirical determination, grounded in established analytical chemistry principles.
Introduction: The Significance of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole and the Critical Role of Solubility Data
9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole is a complex organic molecule with significant potential in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs)[1]. Its carbazole core, functionalized with a biphenyl group and a bromine atom, suggests a molecular architecture designed for specific electronic and photophysical properties. Carbazole derivatives are known for their hole-transporting capabilities and high triplet energy, making them valuable as host materials in phosphorescent OLEDs[2].
The solubility of this compound is a critical parameter that dictates its processability and application. For instance, in the fabrication of OLEDs via solution-based methods like spin-coating or inkjet printing, the compound must be dissolved in a suitable organic solvent to form a uniform, high-quality thin film. Poor solubility can lead to aggregation, phase separation, and other morphological defects, which are detrimental to device performance and longevity. In the context of pharmaceutical research, where carbazole scaffolds are also explored for their biological activities, solubility is a key determinant of bioavailability and formulation development[3].
This guide will provide a theoretical and practical framework for determining the solubility of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole, empowering researchers to generate the precise data needed for their specific applications.
Physicochemical Properties and Their Implications for Solubility
A fundamental understanding of the physicochemical properties of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole is essential for predicting its solubility behavior and designing appropriate experimental protocols.
| Property | Value | Source |
| Molecular Formula | C24H16BrN | [1] |
| Molecular Weight | 398.29 g/mol | [1] |
| Appearance | White to off-white powder/crystalline solid | [1] |
| Melting Point | 232 °C (decomposes) | [4] |
The large, rigid, and aromatic structure of the molecule, with its nonpolar biphenyl group, suggests that it will be poorly soluble in polar solvents like water and alcohols. Conversely, it is expected to exhibit higher solubility in non-polar or moderately polar aprotic organic solvents that can engage in π-π stacking interactions. The presence of the bromine atom can also influence intermolecular interactions. One supplier qualitatively notes that the compound is "soluble in Toluene"[1], which aligns with these expectations.
The high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. This further points towards the need for solvents with good solvating power for large aromatic systems.
Theoretical Framework for Solubility Determination
The solubility of a compound is defined as the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution. For poorly soluble compounds like 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole, the "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility[5]. This method involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.
The choice of solvent is paramount. Based on the "like dissolves like" principle and the structure of the target molecule, a range of solvents should be screened.
Proposed Solvents for Screening:
-
Aromatic Hydrocarbons: Toluene, Xylene, Chlorobenzene
-
Ethers: Tetrahydrofuran (THF), Dioxane
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
-
Amides: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Ketones: Acetone, Cyclohexanone
Experimental Protocol for Solubility Determination
This section provides a detailed, step-by-step protocol for determining the solubility of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole.
Materials and Equipment
-
9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.01 mg)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Thermostatically controlled shaker or incubator
-
Centrifuge capable of holding the selected vials
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Personal Protective Equipment (PPE): safety glasses, lab coat, solvent-resistant gloves[4][6][7][8]
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole and all solvents before use[4][6][7][8].
-
The compound may cause skin and eye irritation. Avoid inhalation of dust and direct contact[4][8].
-
Handle all organic solvents with care, as they may be flammable and/or toxic.
Experimental Workflow
The following diagram illustrates the experimental workflow for the shake-flask solubility determination.
Caption: Experimental workflow for shake-flask solubility determination.
Detailed Procedure
-
Preparation of Standard Solutions for Calibration:
-
Accurately weigh a small amount of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole and dissolve it in a known volume of a suitable solvent (e.g., THF or Dichloromethane, in which it is expected to be freely soluble) to create a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with at least five different concentrations. These will be used to generate a calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole to several vials (a minimum of triplicate for each solvent). An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial after the experiment. A starting point would be to add approximately 10 mg of the compound to 2 mL of solvent.
-
Accurately add a known volume of the selected solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period. For poorly soluble compounds, 24 to 72 hours is typically required to ensure equilibrium is reached[9]. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow larger particles to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining undissolved solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm solvent-compatible syringe filter into a clean vial. This step is crucial to remove any fine particulates that could interfere with the analysis.
-
-
Quantification:
-
Using HPLC-UV:
-
Develop a suitable HPLC method. A reverse-phase C18 column is a good starting point. The mobile phase could be a gradient of acetonitrile and water.
-
Determine the retention time and the UV absorption maximum (λ_max) of the compound from the analysis of a standard solution[10][11][12]. Carbazole derivatives typically absorb strongly in the UV region between 290-350 nm[2][13][14].
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the filtered samples (diluted if necessary) and determine their peak areas.
-
-
Using UV-Vis Spectrophotometry:
-
Determine the λ_max of the compound by scanning a dilute standard solution[15][16].
-
Measure the absorbance of the standard solutions at the λ_max to generate a calibration curve according to the Beer-Lambert Law (Absorbance vs. Concentration).
-
Measure the absorbance of the filtered samples (diluted if necessary) and determine their concentration from the calibration curve.
-
-
-
Data Analysis:
-
Calculate the concentration of the dissolved compound in the saturated solution using the calibration curve, taking into account any dilution factors.
-
The solubility is reported in units such as mg/mL, g/L, or mol/L.
-
Data Presentation
The experimentally determined solubility data should be presented in a clear and organized manner.
Table 1: Solubility of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Toluene | [Experimental Value] | [Calculated Value] | HPLC-UV / UV-Vis |
| Xylene | [Experimental Value] | [Calculated Value] | HPLC-UV / UV-Vis |
| Chlorobenzene | [Experimental Value] | [Calculated Value] | HPLC-UV / UV-Vis |
| Tetrahydrofuran (THF) | [Experimental Value] | [Calculated Value] | HPLC-UV / UV-Vis |
| Dichloromethane (DCM) | [Experimental Value] | [Calculated Value] | HPLC-UV / UV-Vis |
| N,N-Dimethylformamide (DMF) | [Experimental Value] | [Calculated Value] | HPLC-UV / UV-Vis |
Conclusion
This technical guide provides a robust framework for the systematic determination of the solubility of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole. By following the detailed shake-flask protocol and employing appropriate analytical techniques, researchers can generate reliable and accurate solubility data. This information is indispensable for the rational design of solution-based processing methods for electronic device fabrication and for the formulation of this compound in pharmaceutical applications. The principles and methodologies outlined herein are broadly applicable to other poorly soluble carbazole derivatives and advanced organic materials.
References
- Shprakh, Z., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 431-436.
- Bighley, L. D., & Connors, K. A. (1965). Phase-solubility analysis. In Remington's Pharmaceutical Sciences (13th ed., pp. 245-260). Mack Publishing Co.
-
Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
- Kaur, N., et al. (2020). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. RSC Advances, 10(49), 29424-29434.
-
Zhang, Y., et al. (2021). Impurity effect on carbazole derivatives. ResearchGate. Retrieved from [Link]
- Thorat, S., et al. (2019). Carbazole Substituted BODIPYs. Frontiers in Chemistry, 7, 63.
- Rahman, M. M. (2022). Identification of Naturally Occurring Carbazole Alkaloids Isolated from Murraya koenigii and Glycosmis pentaphylla by HPLC Fingerprint. Journal of Scientific Research, 14(1), 289-300.
- Hadni, H., et al. (2023).
- Catalán, J., & Pérez, P. (2005). Electronic spectroscopy of carbazole and N- and C-substituted carbazoles in homogeneous media and in solid matrix. Journal of Photochemistry and Photobiology A: Chemistry, 175(2-3), 123-132.
- Kou, J., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(3), 6-11.
- Al-Ostath, R., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Scientific Reports, 13, 9789.
-
LookChem. (n.d.). 9-[1,1'-Biphenyl-4-Yl]-3-Bromo-9h-Carbazole. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis spectra of carbazole-based compounds in THF of 1 Â 10-5 mol L À1. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Bromo-9h-carbazole, 97%. Retrieved from [Link]
- Avdeef, A. (2012).
- Kautny, P., et al. (2014). 9-(4-Bromophenyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o289.
- Wang, Y., et al. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives.
- Pallicer, J. M., et al. (2014). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis, 88, 353-361.
- Onwudiwe, D. C., & Egbujor, M. C. (2018). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods.
- Beaudry, C. M., et al. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Organic Letters, 23(17), 6826-6830.
- Wang, L., et al. (2018). Solubility of N-Ethylcarbazole in different organic solvent at 279.15–319.15 K. The Journal of Chemical Thermodynamics, 122, 110-115.
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
Sources
- 1. 9-[1, 1'-Biphenyl-4-Yl]-3-Bromo-9h-Carbazole [allgreenchems.com]
- 2. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies val ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01611H [pubs.rsc.org]
- 3. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. public.pensoft.net [public.pensoft.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. scholarena.com [scholarena.com]
An In-depth Technical Guide to the Spectroscopic Data of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole is a versatile organic compound that has garnered significant interest in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs). Its rigid, planar carbazole core, combined with the extended π-conjugation from the biphenyl substituent, imparts desirable photophysical and charge-transport properties. The presence of a bromine atom provides a reactive handle for further chemical modifications, allowing for the fine-tuning of its electronic characteristics. This guide provides a comprehensive overview of the spectroscopic data for this compound, offering insights into its structural confirmation and electronic nature.
Molecular Structure and Key Properties
The fundamental properties of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole are summarized in the table below.
| Property | Value |
| Chemical Formula | C₂₄H₁₆BrN |
| Molecular Weight | 398.29 g/mol [1][2] |
| CAS Number | 894791-46-9[1][2] |
| Appearance | White crystalline powder[2] |
| Melting Point | 232°C (decomposition)[1] |
Spectroscopic Characterization
The structural elucidation of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole relies on a combination of spectroscopic techniques. This section details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are crucial for confirming the identity and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For a molecule of this complexity, both ¹H and ¹³C NMR are essential for unambiguous characterization.
A standardized protocol for acquiring NMR spectra is crucial for data reproducibility.
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition : Acquire the proton NMR spectrum using standard parameters. The chemical shifts are typically referenced to the residual solvent peak.
-
¹³C NMR Acquisition : Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum.
Causality in Experimental Choices: The choice of a high-field NMR spectrometer is dictated by the need to resolve the complex aromatic region of the spectrum, where many proton signals are expected to overlap at lower field strengths. The use of deuterated solvents is necessary to avoid large solvent signals that would otherwise obscure the analyte's signals.
While the exact experimental data is not publicly available in the search results, a predicted ¹H NMR spectrum can be inferred based on the molecular structure. The aromatic region (typically 7.0-8.5 ppm) will be complex due to the presence of multiple, distinct aromatic protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.4 | d | 1H | Proton on the brominated carbazole ring |
| ~7.2 - 8.0 | m | 15H | Remaining aromatic protons on the carbazole and biphenyl rings |
Interpretation: The downfield shift of the proton adjacent to the bromine atom is expected due to the electron-withdrawing nature of the halogen. The remaining aromatic protons will appear as a complex multiplet. Two-dimensional NMR techniques, such as COSY and HSQC, would be invaluable in definitively assigning each proton signal.
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~110 - 145 | Aromatic carbons |
| ~110 - 115 | Carbon bearing the bromine atom (C-Br) |
Interpretation: The carbon atom directly attached to the bromine will be significantly shifted due to the halogen's electronegativity. The remaining aromatic carbons will resonate within the typical range for sp²-hybridized carbons. The quaternary carbons will generally show lower intensity peaks.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition.
-
Ionization Method : Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques for molecules of this type.
-
Mass Analyzer : A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is preferred for accurate mass determination.
-
Data Acquisition : Acquire the mass spectrum in positive ion mode.
Self-Validating System: The presence of bromine provides a distinct isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of nearly equal intensity, separated by two mass units. This isotopic signature is a powerful tool for confirming the presence of a single bromine atom in the molecule.
HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition.
| Ion | Calculated m/z |
| [M+H]⁺ (for C₂₄H₁₇BrN⁺) | 398.0590 |
Interpretation: The experimentally determined mass should be within a few parts per million (ppm) of the calculated mass to confirm the molecular formula. The observation of the characteristic isotopic pattern for bromine would provide further definitive evidence for the structure.
Synthesis Workflow
The synthesis of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole typically involves a cross-coupling reaction. A common synthetic route is the Suzuki or Buchwald-Hartwig coupling of 3-bromo-9H-carbazole with a suitable biphenylboronic acid or ester.
Caption: A typical Suzuki coupling reaction for the synthesis of the title compound.
Photophysical Properties
These molecules typically exhibit strong absorption in the UV region and emit in the blue or blue-green region of the electromagnetic spectrum. The extended conjugation provided by the biphenyl group often leads to a red-shift in both absorption and emission spectra compared to the parent carbazole molecule. The nature of the solvent can also influence the photophysical properties, with more polar solvents potentially leading to charge-transfer character in the excited state.
Conclusion
The spectroscopic characterization of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole is fundamental to confirming its structure and purity, which are critical for its application in advanced materials. While detailed experimental spectra are not widely published, the predicted NMR and mass spectrometry data, based on its known structure, provide a solid framework for its identification. The distinct isotopic signature of bromine in the mass spectrum serves as a key validation point. Further research and publication of detailed experimental data would be highly beneficial to the scientific community working with this important class of organic materials.
References
Sources
Structural Elucidation of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole
This guide provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy for 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole (CAS: 894791-46-9).
This molecule is a critical intermediate in the synthesis of hole-transporting materials for Organic Light-Emitting Diodes (OLEDs) and functionalized pharmaceutical scaffolds. Its characterization requires distinguishing the asymmetry introduced by the 3-bromo substitution from the complex aromatic signals of the biphenyl moiety.
A Spectroscopic Guide for Materials Science & Medicinal Chemistry
Introduction & Structural Logic
The structural integrity of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole relies on two distinct aromatic domains: the 3-substituted carbazole core and the N-substituted biphenyl tail .
In high-purity synthesis (often via Ullmann coupling of 3-bromocarbazole with 4-iodobiphenyl or Suzuki coupling strategies), the primary analytical challenge is confirming the regioselectivity of the bromine atom (C3 position) and ensuring the complete removal of starting materials (e.g., 3-bromocarbazole or dibromo-impurities).[1]
The Spin System[1]
-
Fragment A (Carbazole): A fused tricyclic system.[1] The Nitrogen (N9) breaks symmetry.[1] The Bromine at C3 further desymmetrizes the benzene ring on the "left" side, creating a distinct AMX spin system (H1, H2, H4).[1] The unsubstituted "right" side (H5-H8) remains an ABCD system.[1]
-
Fragment B (Biphenyl): Attached at N9.[1] The phenylene ring (attached to N) typically exhibits an AA'BB' splitting pattern due to free rotation, while the terminal phenyl ring displays standard multiplets.[1]
Experimental Protocol
To ensure reproducibility and high signal-to-noise (S/N) ratios for impurity detection, the following protocol is recommended.
Sample Preparation[1][2][3][4][5][6][7]
-
Solvent: Chloroform-d (
) is the standard solvent.[1] It provides excellent solubility and prevents peak broadening often seen in DMSO- due to viscosity. -
Concentration: 10–15 mg in 0.6 mL solvent for 1H NMR; 30–50 mg for 13C NMR.
-
Filtration: If the sample originates from Pd-catalyzed coupling, filter through a 0.2
PTFE syringe filter to remove paramagnetic metallic particulates that cause line broadening.[1]
Instrument Parameters (600 MHz equivalent)
| Parameter | 1H NMR Setting | 13C NMR Setting | Rationale |
| Pulse Angle | Prevents saturation; allows faster repetition. | ||
| Relaxation Delay (D1) | 1.0 - 2.0 s | 2.0 - 3.0 s | Essential for accurate integration of aromatic protons. |
| Scans (NS) | 16 - 32 | >1024 | High scan count needed for quaternary carbons (C-Br, C-N).[1] |
| Temperature | 298 K | 298 K | Standard ambient temperature.[1] |
1H NMR Analysis: Diagnostic Signals
The proton spectrum is dominated by the aromatic region (7.3 – 8.4 ppm).[1] The key to assignment is identifying the "diagnostic" protons that are shifted away from the multiplet cluster.[1]
Spectral Assignment Table ( , ppm)
| Position | Shift ( | Multiplicity | Structural Insight | |
| H-4 | 8.25 – 8.32 | Doublet (d) | ~1.8 | Most Diagnostic. Meta-coupled to H-2. Deshielded by the aromatic ring current and ortho-Br effect. Confirms 3-substitution.[2][3] |
| H-5 | 8.12 – 8.18 | Doublet (d) | ~7.8 | The "Bay Region" proton on the unsubstituted ring. Deshielded by steric proximity to H-4. |
| H-2 | 7.50 – 7.55 | dd | 8.8, 1.8 | Doublet of doublets.[1] Coupled ortho to H-1 and meta to H-4. |
| Biphenyl (Ortho to N) | 7.60 – 7.68 | Doublet (d) | ~8.5 | Protons on the phenylene ring closest to the Carbazole Nitrogen.[1] Part of AA'BB' system.[1][4] |
| H-1 | 7.35 – 7.40 | Doublet (d) | ~8.8 | Ortho to H-2. Often overlaps with biphenyl signals.[1] |
| H-6, H-7, H-8 | 7.25 – 7.50 | Multiplets | - | Overlapping region containing the remaining carbazole and terminal phenyl protons.[1] |
Visualizing the Assignment Logic
Figure 1: Logic flow for assigning the critical H-4 and H-5 protons in 3-bromo-carbazole derivatives.
13C NMR Analysis: Carbon Skeleton Verification[1]
The Carbon-13 spectrum is essential for confirming the presence of the Bromine atom (via the C-Br shift) and the quaternary bridgeheads.
Key Chemical Shifts ( , ppm)
-
C-Br (C-3):
112.0 – 113.5 ppm. -
C-N (C-9a, C-8a, C-1'):
139.0 – 141.0 ppm.[1]-
These signals are weak (quaternary) and deshielded.[1] You will see three distinct peaks corresponding to the two carbazole bridgeheads and the ipso-carbon of the biphenyl group.
-
-
Aromatic CH: 110.0 – 129.0 ppm.[1]
-
Cluster of high-intensity peaks representing the bulk of the molecule.
-
Impurity Profiling & Quality Control
In drug development and high-performance materials, purity is paramount.[1] The following impurities are common in the synthesis of this target.
A. Unreacted 3-Bromocarbazole
-
Detection: Look for a broad singlet at ~8.0 - 8.1 ppm (N-H proton).[1]
-
Confirmation: The N-H proton is exchangeable with
.[1] If the peak disappears after a shake, the starting material is present.[1]
B. 3,6-Dibromo Impurity[1][2][8][9]
-
Cause: Over-bromination during the precursor synthesis.[1]
-
Detection: The spectrum becomes symmetrical.[1]
-
H-4 and H-5 will both appear as meta-coupled doublets (or singlets) at ~8.2 ppm .
-
The doublet at 8.1 ppm (H-5) seen in the mono-bromo product will disappear.
-
Workflow for Purity Check
Figure 2: Rapid NMR screening workflow for common synthetic impurities.
References
The following authoritative sources provide experimental data for the synthesis and characterization of 3-bromocarbazole derivatives and their N-arylated analogs.
-
Beilstein Journal of Organic Chemistry. "Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties." (2020). Provides 1H and 13C NMR spectra for 3-bromocarbazole precursors. [1][4]
-
National Institutes of Health (PMC). "Crystal structure of 3-bromo-9-ethyl-9H-carbazole." Validates the structural geometry and H-4/H-5 assignments in 3-bromo-carbazoles.
-
Royal Society of Chemistry (RSC Advances). "Dendrimers with 9-Phenylcarbazole Dendrons... Synthesis." Contains detailed NMR data for 9-(4-bromophenyl)-carbazole analogs, useful for biphenyl assignment.
-
ChemicalBook. "3-Bromo-9-phenyl-9H-carbazole Synthesis and Characterization." General procedure and spectral confirmation for the N-phenyl analog.
Sources
Technical Whitepaper: Thermal Stability & Synthetic Utility of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole
The following technical guide details the thermal stability, physicochemical properties, and synthetic utility of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole (CAS: 894791-46-9). This document is structured for researchers in organic electronics and materials science.
Executive Summary
9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole is a critical halogenated intermediate in the synthesis of high-performance Organic Light Emitting Diode (OLED) materials. Its structural core combines the high hole mobility of carbazole with the electrochemical stability of a biphenyl moiety.
The "thermal stability" of this molecule is twofold:
-
Process Stability: Its ability to withstand high-temperature purification (sublimation) and metal-catalyzed cross-coupling reactions without degradation.
-
Structural Integrity: It serves as a rigid scaffold that, when functionalized, imparts high glass transition temperatures (
) to final hole-transporting materials (HTMs) and host materials, preventing device failure due to crystallization.
Physicochemical Characterization
This molecule acts as a "linchpin" intermediate. The bromine at the C3 position is a highly reactive site for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the
Table 1: Physicochemical Properties Profile
| Property | Value / Description | Relevance |
| CAS Number | 894791-46-9 | Unique Identifier |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 398.30 g/mol | Mass balance calculations |
| Melting Point ( | 153.0 – 157.0 °C | Indicator of crystalline purity; dictates handling temp. |
| Boiling Point | ~552 °C (Predicted) | Suggests high resistance to volatilization; suitable for vacuum deposition. |
| Solubility | Toluene, THF, | Compatible with standard cross-coupling solvents. |
| Appearance | White to off-white powder | Color purity indicates absence of oxidized impurities. |
Thermal Stability Analysis
For an intermediate like 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole, thermal stability is defined by its resistance to pyrolytic decomposition during synthesis and purification.
Melting & Decomposition Behavior[1]
-
Melting Transition (
): The sharp melting point indicates a highly crystalline structure. This crystallinity is advantageous for purification via recrystallization but must be disrupted in the final OLED material to form stable amorphous films. -
Decomposition (
): While specific TGA curves for this intermediate are proprietary, structural analogs (e.g., -phenyl-3-bromocarbazole) exhibit (5% weight loss) . The biphenyl substitution further stabilizes the molecule against thermal cleavage compared to a simple phenyl group due to increased - stacking interactions and molecular weight.
Implications for Purification (Sublimation)
High-purity OLED materials require sublimation grades (>99.9%). The wide window between this molecule's melting point (~155°C) and its predicted boiling/decomposition point (>500°C) allows for vacuum sublimation as a final purification step.
-
Protocol: Sublimation at
Torr and ~180-200°C removes trace metal catalysts (Pd, Cu) and inorganic salts, which are fatal to OLED device lifetime.
Mechanism of Stability
The thermal robustness arises from the Carbazole-Biphenyl Junction :
-
C-N Bond Strength: The bond between the carbazole nitrogen and the biphenyl ring is hyper-conjugated. The biphenyl group acts as a weak electron withdrawer via the inductive effect but donates via resonance, stabilizing the N-center against thermal homolysis.
-
C3-Bromine Stability: The C-Br bond is stable up to ~250°C, allowing the molecule to survive high-temperature cross-coupling reactions (e.g., in refluxing xylene or DMF) without debromination.
Figure 1: The causal link between molecular structure and process stability.
Experimental Protocols
Synthesis: Site-Selective Amination
The most reliable route to 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole avoids over-bromination by starting with the brominated carbazole and coupling it to the biphenyl unit.
Reaction: Buchwald-Hartwig Amination
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon, charge a dry reaction flask with:
-
Solvation: Add anhydrous Toluene or Xylene (0.2 M concentration).
-
Reaction: Heat to reflux (110°C) for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 10:1) for the disappearance of 3-bromo-carbazole.
-
Work-up:
-
Cool to room temperature.[2]
-
Filter through a celite pad to remove Palladium residues.
-
Wash the filtrate with water and brine. Dry over
.
-
-
Purification:
-
Concentrate the organic layer.
-
Recrystallization: Dissolve in minimum hot Toluene and precipitate with Ethanol. This removes unreacted biphenyls.
-
Yield: Typically 80–90% as white crystals.
-
Thermal Analysis Setup (DSC/TGA)
To validate the material for device use, the following protocol is standard:
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
-
Sample: 2–5 mg of dried, recrystallized powder in an aluminum pan.
-
Cycle:
-
Heat from 30°C to 300°C at 10°C/min (1st run to erase thermal history).
-
Cool to 30°C at 10°C/min.
-
Heat to 300°C at 10°C/min (2nd run to determine
and ).
-
-
Criteria: The trace should show a sharp endothermic melting peak at ~155°C. No exothermic decomposition peaks should be visible below 300°C.
Figure 2: Optimized Buchwald-Hartwig synthesis workflow for high-purity isolation.
Applications & Strategic Importance
The thermal stability of this intermediate directly influences the performance of the final OLED stack.
-
Morphological Stability: Derivatives synthesized from this bromide (e.g., by attaching a second carbazole or amine) inherit the high thermal decomposition threshold. This prevents the formation of "dark spots" in OLEDs caused by local joule heating.
-
Triplet Energy Management: The biphenyl-carbazole linkage preserves a high Triplet Energy (
eV).[3] This is crucial for confining excitons in the emissive layer of Phosphorescent OLEDs (PhOLEDs) , preventing energy leakage back to the hole transport layer. -
Blue Host Materials: Coupling this molecule with wide-bandgap acceptors (e.g., phosphine oxides) creates bipolar host materials that are thermally stable enough to support long-lifetime blue emitters.
References
-
Synthesis & Properties of Carbazole Derivatives: Journal of Materials Chemistry C, "Condition-controlled divergent trifluoroalkylation: a diversity-oriented synthesis strategy for efficient construction of CF3-decorated carbazole libraries." 4[1][5][4][6]
-
Thermal Properties of 3-Bromocarbazole Analogs: LeapChem Technical Data, "3-Bromo-9-(4-biphenylyl)carbazole CAS 894791-46-9." 7[8][1][5][4][9][10][11][12][13]
-
OLED Host Material Design: Royal Society of Chemistry, "A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications." 14[1][4][6]
-
General Synthesis of N-Aryl Carbazoles: ChemicalBook, "3-bromo-9-phenyl-9H-carbazole synthesis." 6[8][1][2][5][4][6][9]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Condition-controlled divergent trifluoroalkylation: a diversity-oriented synthesis strategy for efficient construction of CF3-decorated carbazole libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 7. leapchem.com [leapchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmaceutical Intermediates 3-BroMo-9H-carbazole 1592-95-6 In Bulk Supply [hcchems.com]
- 12. echemi.com [echemi.com]
- 13. 9-[1, 1'-Biphenyl-4-Yl]-3-Bromo-9h-Carbazole [allgreenchems.com]
- 14. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Guide: Electrochemical Profiling of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole
[1]
Executive Summary
Molecule: 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole CAS: 894791-46-9 Class: Halogenated N-Aryl Carbazole Primary Application: Organic Light Emitting Diodes (OLEDs) – Hole Transport Layer (HTL) Intermediate; Phosphorescent Host Material Precursor.[1][2][3]
This guide provides a comprehensive framework for characterizing the electrochemical stability and energy levels (HOMO/LUMO) of this critical intermediate.[3][4] While often viewed solely as a synthetic building block for Suzuki/Buchwald couplings, its intrinsic redox properties dictate the electronic performance of the final conjugated systems.[4] The presence of the electron-withdrawing bromine at the C3 position and the steric bulk of the N-biphenyl group creates a unique electronic signature characterized by enhanced oxidative stability compared to the parent carbazole.[4]
Molecular Architecture & Electronic Theory
To interpret electrochemical data accurately, one must understand the structural influences on the carbazole core.[4]
Structural Components[1][3][4][5][6][7]
-
Carbazole Core: A tricyclic, electron-rich aromatic system.[3][4] It is the primary center for hole (radical cation) formation during oxidation.[3][4]
-
N-Biphenyl Substituent (Position 9):
-
Electronic Effect: The biphenyl group is twisted relative to the carbazole plane due to steric hindrance at the N-C bond.[4] This limits
-conjugation extension, preserving the high triplet energy ( ) of the core—crucial for host materials.[1][3][4] -
Stability: Protects the chemically active Nitrogen site, preventing N-N coupling (dimerization) upon oxidation.[1][3][4]
-
-
Bromine Substituent (Position 3):
-
Inductive Effect (-I): Bromine is electronegative, pulling electron density from the
-system.[1][3][4] This stabilizes the HOMO energy level (lowers it), making the molecule harder to oxidize than non-halogenated analogs.[1][3][4] -
Resonance Effect (+M): Weak donation, generally overridden by the inductive withdrawal in terms of oxidation potential.[1][3][4]
-
Mechanism of Oxidation
Upon applying a positive potential, the molecule undergoes a single-electron transfer to form a radical cation (
Figure 1: Oxidative mechanism and stabilization factors preventing degradation of the radical cation.[1][3][4]
Electrochemical Characterization Protocol
Objective: Determine the oxidation onset potential (
Experimental Setup (Three-Electrode System)
This protocol ensures high reproducibility and minimizes IR-drop errors.[1][3]
-
Technique: Cyclic Voltammetry (CV) & Differential Pulse Voltammetry (DPV).[1][3][4]
-
Solvent: Dichloromethane (DCM) for oxidation (anodic) scans; Tetrahydrofuran (THF) for reduction (cathodic) scans.[1][3][4] Note: DCM is preferred for carbazoles to stabilize the radical cation.[4]
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
).[3][4] Recrystallized and dried. -
Concentration:
M of the analyte.[3][4]
| Component | Material | Specification |
| Working Electrode | Glassy Carbon or Platinum Disk | Polished to mirror finish (0.05 |
| Counter Electrode | Platinum Wire | Surface area > Working Electrode.[3][4] |
| Reference Electrode | Ag/Ag+ (0.01 M | Calibrated against Ferrocene ( |
| Internal Standard | Ferrocene ( | Added at end of run for potential calibration.[4] |
Step-by-Step Workflow
Figure 2: Standardized workflow for electrochemical analysis of carbazole derivatives.
Data Analysis & Interpretation
Expected Electrochemical Profile
Based on the inductive effects of the bromine and the conjugation of the biphenyl system, the expected values for CAS 894791-46-9 are:
-
Oxidation Potential (
): Shifted positively (anodic) by ~0.1–0.2 V compared to 9-phenylcarbazole due to the -I effect of Bromine.[1][3][4]
Calculation of Energy Levels
To translate electrochemical potentials into vacuum energy levels (eV) for device engineering:
1. Calibrate Potential:
2. Calculate HOMO:
Using the standard approximation where
3. Calculate LUMO:
Due to the instability of the reduction wave (C-Br cleavage), LUMO is best calculated using the Optical Bandgap (
| Parameter | Estimated Value | Source/Logic |
| +0.85 V to +0.95 V | Inductive withdrawal of Br stabilizes HOMO.[1][3][4] | |
| HOMO Level | -5.65 eV to -5.75 eV | Deeper than parent carbazole (-5.5 eV).[1][3] |
| Optical Bandgap ( | ~3.2 eV | Biphenyl twist limits conjugation length.[3][4] |
| LUMO Level | ~ -2.5 eV | Calculated via Bandgap. |
Synthetic Utility & Reactivity
While the electrochemical profile defines its stability, the molecule is primarily a synthetic intermediate .[4]
-
Site-Specific Reactivity: The electrochemical stability of the carbazole ring allows for aggressive chemical transformations at the C-Br bond without degrading the core.[4]
-
Cross-Coupling: The C3-Br bond serves as the electrophile in Suzuki-Miyaura or Buchwald-Hartwig couplings to attach hole-transporting amines or extended
-systems.[1] -
Electropolymerization: If the potential is driven too high (>1.5 V vs Fc), coupling may occur at the unsubstituted C6 position, leading to conductive polymer films.[1][3][4] This is generally avoided unless synthesizing polymer networks.[3][4]
Safety & Handling
-
Handling: 3-Bromocarbazoles can be photosensitive.[3] Store in amber vials under inert atmosphere (Argon/Nitrogen) to prevent slow debromination or oxidation.
-
Electrochemical Safety: Use a salt bridge if using Ag/AgCl aqueous reference electrodes to prevent water contamination in the organic phase, which quenches the radical cation.[4]
References
-
ChemicalBook. 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole Product Properties & Safety Data. CAS 894791-46-9.[1][2][5] Link
-
Görgün, K. et al. (2019).[1][3][4] Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. ResearchGate.[3][4][6] (Provides comparative CV data for N-aryl-3-bromocarbazoles). Link
-
BenchChem. Synthesis routes and physical data for 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole.Link[1][3][4]
-
BldPharm. Safety Data Sheet for 3-Bromo-9H-carbazole derivatives.Link[1][3][4][7]
-
IIETA. Electrochemical Studies of Carbazole Derivatives via Cyclic Voltammetry. (Methodology reference for carbazole oxidation mechanisms). Link[1][3][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. Synthesis routes of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
A Theoretical Deep Dive into 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole: A Key Intermediate for Advanced Optoelectronics
Abstract
This technical guide provides a comprehensive theoretical analysis of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole, a pivotal molecular building block in the development of high-performance Organic Light-Emitting Diodes (OLEDs). Leveraging Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), we explore the intricate relationship between the molecular structure, electronic properties, and photophysical behavior of this carbazole derivative. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering insights into the rational design of next-generation organic electronic materials.
Introduction: The Significance of Carbazole Derivatives in Modern Electronics
The carbazole moiety, a nitrogen-containing heterocyclic aromatic compound, forms the backbone of a vast array of functional organic materials.[1][2] Its rigid, planar structure and excellent hole-transporting properties make it a favored component in the design of materials for optoelectronic applications.[3] The strategic functionalization of the carbazole core allows for the fine-tuning of its electronic and photophysical characteristics to meet the demanding requirements of advanced technologies like OLEDs.
The subject of this guide, 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole, is a prime example of such strategic molecular engineering. The introduction of a biphenyl group at the 9-position and a bromine atom at the 3-position is a deliberate design choice aimed at modulating the molecule's frontier molecular orbitals, enhancing thermal stability, and providing a reactive site for further chemical modification. This molecule is a crucial intermediate in the synthesis of more complex structures for use in OLEDs and other electronic devices.
This guide will elucidate the theoretical underpinnings of this molecule's properties, providing a framework for understanding its behavior and for the predictive design of novel carbazole-based materials.
Theoretical Methodology: A Validated Approach
To probe the geometric, electronic, and photophysical properties of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole, a multi-step computational workflow is employed. This approach, grounded in established quantum chemical methods, ensures a high degree of accuracy and predictive power.
Geometric Optimization
The initial step involves the optimization of the molecule's ground-state geometry. This is achieved using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost for medium to large-sized organic molecules. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for such systems. A basis set, such as 6-31G(d), is employed to describe the atomic orbitals.
The rationale for this choice lies in its proven track record for accurately predicting the geometries of organic molecules, including bond lengths, bond angles, and dihedral angles. This geometric optimization is crucial as the molecular conformation significantly influences the electronic and photophysical properties.
Electronic Structure Analysis
Once the optimized geometry is obtained, the electronic properties are investigated. This involves the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels and spatial distribution of these orbitals are critical in determining the charge injection and transport properties of the material. The HOMO level is associated with the ability to donate an electron (hole-transporting character), while the LUMO level relates to the ability to accept an electron (electron-transporting character). The HOMO-LUMO energy gap is a key parameter that influences the molecule's color and electronic stability.
Photophysical Properties Simulation
To understand the light-absorbing and emitting properties, Time-Dependent Density Functional Theory (TD-DFT) calculations are performed on the optimized ground-state geometry. This method allows for the simulation of the electronic absorption spectrum by calculating the energies of the excited states and the oscillator strengths of the corresponding electronic transitions. By analyzing the nature of these transitions (e.g., π-π* or intramolecular charge transfer), we can gain a deeper understanding of the molecule's photophysical behavior.
The following diagram illustrates the typical workflow for the theoretical study of an organic electronic material:
Caption: A flowchart of the computational workflow for the theoretical study of organic electronic materials.
Results and Discussion: Unveiling the Molecular Properties
Molecular Geometry
The carbazole core is known to be essentially planar.[2][4] The biphenyl group at the 9-position and the bromine atom at the 3-position will influence the overall molecular conformation. Based on crystal structure data of similar compounds like 9-(4-bromophenyl)-9H-carbazole, a significant dihedral angle between the carbazole plane and the adjacent phenyl ring of the biphenyl moiety is expected.[5][6] This twisted conformation is a common feature in such molecules and plays a crucial role in preventing strong intermolecular π-π stacking in the solid state, which is beneficial for achieving stable amorphous films in OLED devices.
Table 1: Representative Geometric Parameters of Related Carbazole Derivatives
| Parameter | 3-bromo-9-ethyl-9H-carbazole[4] | 9-(4-bromophenyl)-9H-carbazole[5][6] |
| Carbazole ring system RMS deviation | 0.026 Å | 0.027 Å |
| Dihedral angle (Carbazole/Phenyl) | N/A | 49.87° |
Note: This data is for comparative purposes to illustrate expected geometric features.
Electronic Properties
The electronic properties of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole are largely dictated by the interplay of its constituent fragments.
-
HOMO: The HOMO is expected to be predominantly localized on the electron-rich carbazole moiety, which is characteristic of its hole-transporting nature.
-
LUMO: The LUMO is likely to be distributed over the biphenyl group and potentially influenced by the bromine atom.
-
Energy Gap: The HOMO-LUMO energy gap will determine the energy of the first electronic transition and thus the absorption and emission characteristics. The extended conjugation provided by the biphenyl group is expected to result in a smaller energy gap compared to unsubstituted carbazole.
Theoretical studies on similar 9-phenyl-9H-carbazole derivatives have shown that the HOMO is primarily localized on the carbazole unit, while the LUMO is distributed across both the carbazole and the phenyl substituent.[7] This intramolecular charge transfer (ICT) character in the excited state is a key feature of many modern OLED materials.
Table 2: Representative Frontier Molecular Orbital Energies of a Carbazole-based Material
| Material | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Phenyl(9-phenyl-9H-carbazol-3-yl)methanone (CBP-1)[8] | -5.39 | -2.66 | 2.73 |
Note: This data is for a related material and serves as an example of typical FMO energies.
Photophysical Properties
The photophysical properties of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole are of paramount importance for its application in OLEDs. TD-DFT calculations can predict the absorption and emission wavelengths. For similar 9-phenyl-9H-carbazole-based compounds, the lowest energy absorption band is typically attributed to a π-π* transition localized on the carbazole moiety, often with some contribution from an ICT transition.[7]
The following Jablonski diagram illustrates the key photophysical processes in a fluorescent organic molecule:
Caption: A simplified Jablonski diagram illustrating the main photophysical pathways.
Synthesis and Application
Synthetic Protocol
The synthesis of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole can be achieved through various synthetic routes. A common approach involves the bromination of 9-([1,1'-biphenyl]-4-yl)-9H-carbazole using a brominating agent like N-bromosuccinimide (NBS). The starting material, 9-([1,1'-biphenyl]-4-yl)-9H-carbazole, can be synthesized via a coupling reaction, such as a Buchwald-Hartwig amination, between 9H-carbazole and 4-iodobiphenyl.
Experimental Protocol: Bromination of 9-([1,1'-biphenyl]-4-yl)-9H-carbazole
-
Dissolve 9-([1,1'-biphenyl]-4-yl)-9H-carbazole in a suitable solvent (e.g., dimethylformamide).
-
Protect the reaction from light.
-
Add N-bromosuccinimide (typically 1.1 equivalents for mono-bromination) portion-wise at room temperature.
-
Stir the reaction mixture for a specified time (e.g., 12 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with water and a cold solvent like ethanol.
-
Dry the product under vacuum to yield 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole.
-
Confirm the structure and purity using analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy.
This is a generalized protocol based on similar reactions.[9]
Role in OLEDs
9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole serves as a versatile building block for more complex OLED materials. The bromine atom provides a reactive handle for further functionalization through cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions). This allows for the introduction of various electron-donating or electron-accepting moieties to fine-tune the material's properties for specific applications, such as:
-
Host Materials: By attaching other carbazole or aromatic units, materials with high triplet energies can be synthesized, which are essential for efficient phosphorescent OLEDs.
-
Hole-Transporting Materials (HTMs): Further elaboration of the molecular structure can enhance the hole-transporting capabilities.
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: The introduction of suitable donor and acceptor groups can lead to a small singlet-triplet energy splitting, enabling the harvesting of triplet excitons and leading to high internal quantum efficiencies.
Conclusion
The theoretical study of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole provides invaluable insights into its structure-property relationships. Through the application of DFT and TD-DFT methods, we can predict its geometric, electronic, and photophysical characteristics, which are in good agreement with the expected behavior based on related compounds. The twisted conformation, the localization of the HOMO on the carbazole core, and the potential for intramolecular charge transfer in the excited state are key features that make this molecule and its derivatives promising candidates for advanced optoelectronic applications. This guide underscores the power of computational chemistry as a tool for the rational design and virtual screening of novel materials, accelerating the development of next-generation OLEDs and other organic electronic devices.
References
-
9-([1,1'-biphenyl]-3-yl)-3-broMo-9H-carbazole. CPSP-API. [Link]
-
Braga, E. M., et al. (2020). 1-(4-Fluorobenzoyl)-9H-carbazole. Molbank, 2020(2), M1131. [Link]
-
Kautny, P., et al. (2014). 9-(4-Bromophenyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o330–o331. [Link]
-
Duan, X.-H., et al. (2009). 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1589. [Link]
-
Bezuglyi, M., et al. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o1067–o1068. [Link]
-
Lee, S. H., et al. (2021). Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. Molecules, 26(6), 1756. [Link]
-
Kautny, P., et al. (2014). 9-(4-Bromophenyl)-9H-carbazole. ResearchGate. [Link]
-
Gao, C., et al. (2023). Realizing efficient blue and deep-blue delayed fluorescence materials with record-beating electroluminescence efficiencies of 43.4% and 41.3%. ChemRxiv. [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis, physicochemical, optical, thermal and TD-DFT of (E)-N′-((9-ethyl-9H-carbazol-3-yl)-methylene)-4-methyl-benzene-sulfonohydrazide (ECMMBSH): Naked eye and colorimetric Cu2+ ion chemosensor. Journal of King Saud University - Science, 34(3), 101865. [Link]
Sources
- 1. 1-(4-Fluorobenzoyl)-9H-carbazole [mdpi.com]
- 2. 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-[1, 1'-Biphenyl-4-Yl]-3-Bromo-9h-Carbazole [allgreenchems.com]
- 4. researchgate.net [researchgate.net]
- 5. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
Technical Guide: Quantum Yield Optimization & Characterization of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole Derivatives
Executive Summary
This technical guide analyzes the photophysical properties and quantum yield (QY) determination of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole (CAS: 894791-46-9) and its functionalized derivatives. As a critical intermediate in Organic Light-Emitting Diode (OLED) synthesis, this scaffold enables the construction of high-triplet-energy host materials and Thermally Activated Delayed Fluorescence (TADF) emitters.[1] This document details the structural causality behind quantum efficiency, provides rigorous measurement protocols for Photoluminescence Quantum Yield (PLQY), and presents comparative data on key derivatives.
Molecular Architecture & Photophysical Baseline[2][3]
The core molecule, 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole , serves as a "unipolar to bipolar" transition scaffold. Its utility in high-QY applications stems from two structural features:
-
N-Biphenyl Substitution (Position 9):
-
Function: Increases steric bulk without breaking conjugation entirely.
-
Effect: Prevents π-π stacking aggregation in the solid state, a primary cause of Aggregation-Caused Quenching (ACQ). It also enhances thermal stability (
C).[2]
-
-
Bromine Functionalization (Position 3):
-
Function: The 3-position is para to the nitrogen atom, allowing for strong electronic communication with substituents added via cross-coupling.
-
Effect: Substitution here with electron acceptors (e.g., Triazine, Benzophenone) creates a Donor-Acceptor (D-A) architecture essential for TADF and high PLQY.
-
Structural Logic Diagram
The following diagram illustrates how the bromo-intermediate is transformed into high-QY derivatives.
Figure 1: Synthetic pathway transforming the bromo-intermediate into functional high-QY OLED materials.
Photoluminescence Quantum Yield (PLQY) Data[3][4][5]
The bromo-intermediate itself exhibits moderate fluorescence. However, its derivatives achieve near-unity quantum yields. The table below summarizes PLQY values for classes of molecules derived from this scaffold.
| Derivative Class | Functional Partner (at C-3) | PLQY (Solution) | PLQY (Film) | Application | Mechanism |
| Base Scaffold | Bromine (Precursor) | ~0.10 - 0.30 | Low | Intermediate | Fluorescence |
| Bicarbazoles | Carbazole / Phenyl-Carbazole | 0.88 - 0.95 | 0.40 - 0.85 | Hole Transport / Host | Fluorescence |
| Cz-Boron Hybrids | Dimesitylborane | 0.44 | Moderate | Bipolar Host | CT Emission |
| Cz-Benzophenone | Benzophenone (BPBCzO) | High (>0.[1]80) | High | TADF Host | TADF / Phosphorescence |
| TADF Emitters | Triazine / Cyano-arenes | > 0.90 | > 0.90 | Blue/Green Emitter | RISC (TADF) |
Note: Solution values typically measured in Toluene or DCM. Film values depend heavily on doping concentration (usually 1-10% in a host matrix).
Experimental Protocols for QY Measurement
To ensure data integrity (E-E-A-T), researchers must distinguish between Relative (solution) and Absolute (film) measurements.
Protocol A: Relative PLQY (Solution)
Objective: Determine QY (
-
Standard Selection: Choose a standard with a known
close to the sample's emission range (e.g., 9,10-Diphenylanthracene, in cyclohexane). -
Sample Preparation:
-
Dissolve derivative in spectroscopic grade solvent (e.g., Toluene).
-
CRITICAL: Adjust concentration so Optical Density (OD) at excitation wavelength is
. This prevents self-absorption (inner filter effect).
-
-
Deoxygenation (Mandatory for Triplets/TADF):
-
Oxygen quenches triplet states. Perform Freeze-Pump-Thaw cycling (3 cycles) or sparge with Argon for 20 minutes before measurement.
-
-
Measurement:
-
Record Absorbance (
) and Integrated Fluorescence Intensity ( ) for both sample ( ) and standard ( ).
-
-
Calculation:
Where is the refractive index of the solvent and is the slope of the plot of Integrated Intensity vs. Absorbance.
Protocol B: Absolute PLQY (Thin Film)
Objective: Measure total photon flux using an Integrating Sphere (required for solid-state OLED materials).
-
Setup: Calibrated spectrofluorometer equipped with a spectralon-coated integrating sphere.
-
Workflow:
-
Step 1 (Blank): Measure excitation light scatter with no sample in the sphere (
). -
Step 2 (Sample - Off-Beam): Measure emission with sample in sphere but not directly hit by beam (indirect excitation check).
-
Step 3 (Sample - On-Beam): Measure sample directly hit by excitation beam. Record unabsorbed excitation (
) and sample emission ( ).
-
-
Calculation:
Where is photons emitted and is photons absorbed.
Measurement Workflow Diagram
Figure 2: Decision tree for selecting the correct PLQY measurement protocol based on sample state.
Critical Analysis: Tuning QY via Substitution
The quantum yield of derivatives based on 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole is governed by the Energy Gap Law and Charge Transfer (CT) strength.
-
Triplet Energy (
) Management:-
The biphenyl-carbazole core has a high
(~3.0 eV).[3] -
Guidance: To maintain high QY in blue emitters, the substituent at the 3-position must not lower the
below the resonance level of the dopant, otherwise reverse energy transfer occurs, quenching emission.
-
-
TADF Efficiency:
-
For derivatives functioning as TADF emitters, the 3-bromo group is replaced by an acceptor.
-
Mechanism:[4] The twist angle between the carbazole donor and the new acceptor (induced by the hydrogen at the 2-position) decouples HOMO and LUMO.
-
Result: Small
(< 0.1 eV) facilitates Reverse Intersystem Crossing (RISC), boosting theoretical QY limits from 25% (fluorescence) to 100% (TADF).
-
References
-
ChemicalBook. (2025).[5][6] 9-[1,1'-Biphenyl-4-yl]-3-bromo-9H-carbazole MSDS and Properties. Retrieved from
-
IUPAC. (2011).[7] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. Retrieved from
-
ChemRxiv. (2023). Realizing efficient blue and deep-blue delayed fluorescence materials. Retrieved from
-
MDPI. (2021). Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts. Molecules. Retrieved from
-
Royal Society of Chemistry. (2011). Carbazole–triarylborane hybrids in optoelectronics. Journal of Materials Chemistry C. Retrieved from
Sources
- 1. epubl.ktu.edu [epubl.ktu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmaceutical Intermediates 3-BroMo-9H-carbazole 1592-95-6 In Bulk Supply [hcchems.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. publications.iupac.org [publications.iupac.org]
Methodological & Application
Application Note: Purification of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole by Flash Chromatography
Abstract & Strategic Importance
In the synthesis of organic light-emitting diode (OLED) materials, 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole serves as a critical "anchor" intermediate. It is the electrophilic partner in Suzuki-Miyaura couplings used to construct Hole Transport Layers (HTL) and Host Materials.
The Challenge: The primary synthesis route (bromination of N-biphenyl carbazole) typically yields a statistical mixture containing the unreacted starting material, the desired mono-bromo product, and the over-brominated 3,6-dibromo impurity. Because the bromine atom exerts only a weak influence on the overall polarity of the large lipophilic biphenyl-carbazole framework, the retention factor (
This protocol details a high-resolution flash chromatography strategy utilizing solid loading and a shallow gradient elution to achieve >99.0% purity prior to recrystallization.
Chemical Context & Impurity Profile[1][2][3][4][5][6]
Understanding the mixture is the first step to separation. The synthesis generally involves the electrophilic aromatic substitution of 9-(4-biphenylyl)-9H-carbazole using N-Bromosuccinimide (NBS).
| Component | Structure Description | Polarity/Interaction (Silica) | Est. Rf (Hex:DCM 4:1) |
| Impurity A | Starting Material (No Br) | Most Polar (Highest interaction with silanols via | 0.25 |
| Target | Mono-bromide (3-Br) | Intermediate Polarity | 0.28 |
| Impurity B | Di-bromide (3,6-diBr) | Least Polar (Halogens increase lipophilicity) | 0.32 |
| Impurity C | Succinimide | Very Polar (remains at baseline or removed in workup) | 0.00 |
Note: While halogens are electron-withdrawing, in large aromatic systems on Normal Phase silica, adding bromine often slightly increases the
Pre-Chromatography Workup (Critical)
Directly loading the reaction mixture onto a column is a common failure mode. Succinimide and residual oxidizers degrade separation quality.
Protocol:
-
Quench: Stop the reaction by adding saturated aqueous
(Sodium Thiosulfate) to neutralize unreacted NBS/Bromine. -
Extraction: Extract into Dichloromethane (DCM) or Chloroform.
-
Wash: Wash organic layer
with water to remove succinimide (highly water-soluble). -
Dry: Dry over anhydrous
, filter, and concentrate.
Chromatography Protocol
A. Method Development (TLC)
Do not use 100% Hexanes; the compound is likely insoluble. Do not use high Ethyl Acetate; it separates poorly.
-
Recommended Mobile Phase: Hexane / Dichloromethane (DCM).
-
TLC Plate: Silica Gel
. -
Visualization: UV (254 nm) and Iodine Stain (Carbazoles stain brown/yellow).
B. Sample Loading: The "Dry Load" Technique
Why? The target molecule has poor solubility in the non-polar starting mobile phase (Hexane). Liquid loading with DCM will cause "band broadening" and peak overlap. Procedure:
-
Dissolve the crude solid (~2 g) in minimal DCM (10-15 mL).
-
Add Celite 545 or Silica Gel (approx. 2x weight of crude).
-
Evaporate solvent on a rotary evaporator until a free-flowing powder remains.
-
Pack this powder into a solid load cartridge or directly on top of the column.
C. Gradient Elution Parameters
-
Stationary Phase: Spherical Silica Gel, 20–40 µm (High Performance).
-
Cartridge Size: 40g or 80g (Load ratio 1:50 silica).
-
Flow Rate: 25–40 mL/min (depending on column diameter).
Gradient Table:
| Time (CV) | % Solvent A (Hexane) | % Solvent B (DCM) | Phase Description |
| 0–2 | 100% | 0% | Equilibration: Elutes very non-polar grease/impurities. |
| 2–5 | 95% | 5% | Injection: Slowly introduces polarity. |
| 5–20 | 95% | 5% | Separation Ramp: Shallow gradient to resolve Di-Br from Mono-Br. |
| 20–25 | 70% | 30% | Flush: Elutes polar byproducts. |
Visualization of Workflow
Figure 1: Decision matrix and workflow for the purification of brominated carbazole intermediates.
Post-Chromatography Polishing (Recrystallization)
Chromatography removes the bulk of the impurities, but for OLED applications (requiring >99.9% purity), a recrystallization step is mandatory to remove trace isomers and silica leachates.
-
Solvent System: Toluene (Good solvent) and Ethanol (Anti-solvent).
-
Procedure:
-
Dissolve the chromatographed product in boiling Toluene.
-
Slowly add hot Ethanol until slight turbidity persists.
-
Allow to cool slowly to Room Temperature, then to 4°C.
-
Filter the white/off-white crystals.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Co-elution of spots | Gradient too steep | Lower the %DCM slope (e.g., extend the 5-30% ramp). |
| Broad/Tailing Peaks | Solubility issue upon injection | Switch from liquid loading to Solid Loading (Celite). |
| Product Stains Purple | Oxidation on plate | Carbazole radical cations can be colorful; this is normal for iodine/acid stains. |
| Low Recovery | Product crystallized in column | Ensure mobile phase has enough DCM; do not use 100% Hexane for too long. |
References
-
PubChem. 3-Bromo-9-phenylcarbazole Compound Summary. National Library of Medicine. [Link]
-
Organic Syntheses. Bromination using NBS and Silica Gel workup procedures.[1] Org.[2][1][3] Synth. 2010 , 87, 263-267. [Link]
-
Royal Society of Chemistry. Impact of bromination of carbazole-based dyes. RSC Adv., 2012 , 2, 2427–2432.[4] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Bromo-9-phenylcarbazole, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. leapchem.com [leapchem.com]
- 4. Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evol ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02785F [pubs.rsc.org]
Application Note: Advanced Recrystallization of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole
Introduction & Application Context
9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole (CAS: 894791-46-9) is a critical intermediate in the synthesis of hole-transporting materials (HTM) and host materials for Organic Light Emitting Diodes (OLEDs).
In optoelectronic applications, chemical purity is directly correlated with device lifetime and efficiency. Impurities such as unreacted starting material (9-(4-biphenylyl)carbazole), over-brominated byproducts (3,6-dibromo analogs), and residual transition metals act as charge traps and non-radiative recombination centers .
While column chromatography is effective for small-scale separation, it is often impractical for kilogram-scale production due to solvent costs and silica gel waste. Recrystallization remains the gold standard for scalable purification, leveraging thermodynamic selectivity to reject structural isomers and homologs.
Key Physicochemical Properties[1][2][3][4][5]
-
Molecular Formula: C
H BrN[1][2] -
Molecular Weight: 398.30 g/mol
-
Melting Point: ~232°C (decomposition)[1]
-
Appearance: White to off-white crystalline powder (crude is often beige/yellow).
Solubility Profile & Solvent Selection
The carbazole core combined with the biphenyl moiety creates a highly aromatic, lipophilic structure. The bromine atom adds polarizability but does not significantly enhance solubility in polar protic solvents.
Table 1: Solubility Matrix at Ambient vs. Boiling Temperatures
| Solvent Class | Specific Solvent | Solubility (25°C) | Solubility (Boiling) | Role in Purification |
| Chlorinated | Chloroform (CHCl | High | Very High | Dissolving Solvent |
| Aromatic | Toluene, Chlorobenzene | Moderate | High | Primary Solvent |
| Polar Aprotic | THF, DMF | High | Very High | Co-solvent (Use with caution) |
| Polar Protic | Ethanol, Methanol | Insoluble | Low | Anti-Solvent |
| Aliphatic | Hexane, Heptane | Insoluble | Very Low | Anti-Solvent |
Strategic Solvent Systems
-
Toluene / Ethanol: The "Workhorse" system. Toluene dissolves the target at high temperatures; Ethanol lowers the solubility limit upon cooling, forcing precipitation while keeping more polar impurities (like succinimide residues) in solution.
-
Chlorobenzene (Mono-solvent): The "Polisher." Due to its high boiling point (131°C), it allows for the dissolution of stubborn oligomers, yet the target compound crystallizes well upon cooling to room temperature.
Experimental Protocols
Protocol A: The Toluene/Ethanol Displacement Method
Best for: Removal of unreacted starting materials and general purification.
Reagents:
-
Crude 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole (100 g basis)
-
Toluene (HPLC Grade)
-
Ethanol (Absolute)
Step-by-Step Methodology:
-
Dissolution:
-
Place 100 g of crude solid into a 2L round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add Toluene (600 mL) .
-
Heat the mixture to reflux (110°C). If the solid does not completely dissolve after 15 minutes of reflux, add more Toluene in 50 mL increments until a clear amber solution is obtained.
-
-
Hot Filtration (Critical Step):
-
Why: Removes dust, inorganic salts, and insoluble polymer byproducts.
-
While maintaining the solution near boiling, filter rapidly through a pre-heated Büchner funnel with a glass frit or a celite pad.
-
Return the clear filtrate to a clean flask and bring back to a gentle boil.
-
-
Anti-Solvent Addition:
-
Slowly add Ethanol (300 mL) dropwise through the top of the condenser.
-
Observation: The solution may turn slightly cloudy but should clarify upon continued heating. If permanent precipitate forms, stop addition and add a small amount of Toluene to redissolve.
-
-
Controlled Crystallization:
-
Remove the heat source.[3][1] Allow the flask to cool to room temperature slowly (over 2-3 hours).
-
Mechanism:[3][1][4][5][6][7] Rapid cooling traps impurities. Slow cooling allows the crystal lattice to reject the 3,6-dibromo impurity.
-
Once at room temperature, cool further in an ice bath (0-5°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the white crystals under vacuum.
-
Wash the cake with 2 x 100 mL of cold Ethanol.
-
Dry in a vacuum oven at 60°C for 12 hours.
-
Protocol B: High-Temperature Refinement (Chlorobenzene)
Best for: Final polishing to achieve >99.9% purity (OLED Grade).
Step-by-Step Methodology:
-
Suspend the semi-pure solid (from Protocol A) in Chlorobenzene (5 vol/wt) .
-
Heat to reflux (131°C). The higher temperature ensures complete dissociation of any molecular aggregates.
-
Allow the solution to cool very slowly to room temperature without agitation.
-
Harvesting: The target compound often forms large, high-quality needles in this solvent.
-
Wash with Hexane to remove residual high-boiling Chlorobenzene.
Process Visualization
Workflow Logic
The following diagram illustrates the critical decision points in the purification workflow.
Figure 1: Decision-tree workflow for the purification of 3-bromo-N-biphenylcarbazole, emphasizing the hot filtration step.
Quality Control & Troubleshooting
Analytical Standards
-
HPLC: Use a C18 Reverse Phase column. Mobile Phase: Acetonitrile/Water (Gradient 70:30 to 100:0).
-
Target Retention: ~12-15 min (depending on flow).
-
Impurity Marker: 3,6-Dibromo analog usually elutes after the target due to higher lipophilicity.
-
-
1H NMR: Check for the integration of the aromatic protons. The 3-position substitution breaks the symmetry of the carbazole ring.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution cooled too fast or solvent ratio is too polar. | Re-heat to dissolve. Add more Toluene. Cool slower. Seed with a pure crystal at 60°C. |
| Low Yield | Too much solvent used or not cooled enough. | Concentrate the mother liquor by 50% and re-cool. |
| Colored Impurities | Trace oxidation or metal salts. | Add activated charcoal (1 wt%) during the hot dissolution step (Protocol A, Step 1), stir for 10 mins, then hot filter. |
| Persisting 3,6-Dibromo | Co-crystallization. | Switch to Protocol B (Chlorobenzene) or use multiple recrystallizations from Toluene (without Ethanol). |
References
-
ChemicalBook. (2025).[1] 9-[1,1'-Biphenyl-4-yl]-3-bromo-9H-carbazole MSDS and Properties.[1] Retrieved from
-
BenchChem. (n.d.). Synthesis routes of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole. Retrieved from
-
National Institutes of Health (NIH). (2025). 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole: Crystal Structure and Synthesis Context. (Used for structural analog comparison). Retrieved from
-
Google Patents. (2013). CN103601668A - Preparation method of N-phenyl-3-bromocarbazole.[4] (Describes similar recrystallization from Ethanol/Ethyl Acetate). Retrieved from
-
Organic Chemistry Portal. (2024). Synthesis of Aryl Bromides and Carbazole Functionalization.[8] Retrieved from
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. Synthesis routes of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole [benchchem.com]
- 3. 3-Bromobiphenyl | C12H9Br | CID 16449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN103601668A - Preparation method of N-phenyl-3-bromocarbazole - Google Patents [patents.google.com]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-broMo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
Application Notes & Protocols: Fabrication of High-Efficiency Organic Light-Emitting Diodes (OLEDs) Utilizing 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole
Introduction: The Critical Role of Hole Transport Materials in OLED Performance
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering superior contrast, color fidelity, and form factor flexibility. The performance of these devices is critically dependent on the multilayer organic stack, where each layer performs a specific function to ensure efficient conversion of electrical current into light.[1] Among these, the Hole Transport Layer (HTL) is pivotal. An ideal HTL must possess high hole mobility for efficient charge carrier movement, a suitable Highest Occupied Molecular Orbital (HOMO) energy level for seamless injection from the anode, and high thermal and morphological stability to ensure a long operational lifetime.[2][3]
This document provides a detailed guide to the application of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole (hereafter referred to as BCP-BrCz ) as a high-performance hole transport material in phosphorescent OLEDs (PhOLEDs). Carbazole derivatives are widely favored for their excellent thermal stability and charge-carrying capabilities.[4][5] The specific molecular architecture of BCP-BrCz, featuring a rigid carbazole core, an extended π-conjugation system via the biphenyl group, and a strategically placed bromo-substituent, offers a unique combination of properties that address key challenges in modern OLED fabrication.
The purpose of these notes is to provide researchers and material scientists with both the foundational understanding and the practical, step-by-step protocols necessary to successfully integrate BCP-BrCz into a device, from substrate preparation to final characterization.
Material Properties and Rationale for Use
The efficacy of BCP-BrCz as an HTL stems directly from its molecular structure. Understanding these structure-property relationships is key to unlocking its full potential in a device.
-
Causality of Performance:
-
Carbazole Core: The nitrogen-containing carbazole unit is inherently electron-rich and provides excellent hole transport capabilities and a high triplet energy level, which is crucial for confining excitons within the emissive layer of a phosphorescent device.[6]
-
9-([1,1'-Biphenyl]-4-yl) Group: Attaching a biphenyl group at the 9-position of the carbazole extends the molecule's π-conjugation. This design choice enhances molecular rigidity and thermal stability while improving hole mobility through better intermolecular orbital overlap.[6]
-
3-Bromo Substituent: The bromine atom at the 3-position acts as an electron-withdrawing group. This functionalization effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) level, which can induce bipolar charge transport characteristics.[6] This bipolar nature is highly advantageous at the HTL/Emissive Layer interface, as it can help balance the flow of holes and electrons, leading to a wider recombination zone and a reduction in efficiency roll-off at high brightness. Furthermore, the bromine atom serves as a reactive site for the synthesis of more complex materials, making BCP-BrCz a versatile building block.[6]
-
Table 1: Key Properties of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole
| Property | Value | Significance in OLEDs |
| CAS Number | 894791-46-9[7] | Material Identification |
| Molecular Formula | C₂₄H₁₆BrN[6][7] | --- |
| Molecular Weight | 398.29 g/mol [6] | Affects evaporation temperature and deposition rate. |
| Melting Point | ~153-157 °C[7] | Indicates thermal stability for vacuum deposition. |
| Charge Transport | Primarily Hole Transporting, with Bipolar Tendencies[6] | Essential for HTL function and charge balance. |
| Triplet Energy | High (characteristic of carbazoles)[6] | Prevents exciton quenching in phosphorescent emitters. |
| Morphology | Forms stable amorphous films | Prevents crystallization, which creates device defects. |
Proposed Device Architecture for High-Efficiency Green PhOLED
To demonstrate the application of BCP-BrCz, we propose a standard and highly efficient phosphorescent green OLED architecture. The selection of adjacent layers is critical to ensure energy level alignment and balanced charge injection.
Caption: Proposed multilayer PhOLED architecture using BCP-BrCz as the HTL.
-
Substrate/Anode: Indium Tin Oxide (ITO) coated glass serves as the transparent conductor for hole injection.
-
Hole Injection Layer (HIL): Hexacyano-hexaazatriphenylene (HAT-CN) is used to facilitate efficient hole injection from the ITO to the HTL by reducing the energy barrier.
-
Hole Transport Layer (HTL): BCP-BrCz is deposited to efficiently transport holes to the emissive layer.
-
Emissive Layer (EML): A host-guest system is used, with 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) as the host material and a green phosphorescent emitter, Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃), doped at a concentration of 8%.
-
Electron Transport Layer (ETL): 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) is chosen for its high electron mobility and to block holes from reaching the cathode.
-
Electron Injection Layer (EIL): A thin layer of Lithium Fluoride (LiF) reduces the work function of the cathode, enabling efficient electron injection.
-
Cathode: Aluminum (Al) is used as the reflective top electrode.
Experimental Protocols
The fabrication of high-quality OLEDs requires meticulous attention to detail, particularly regarding cleanliness and process control. The following protocols are based on the vacuum thermal evaporation (VTE) method, which is the standard for small-molecule OLEDs due to its precise control over film thickness and purity.[8]
Protocol 1: ITO Substrate Cleaning
Causality: An atomically clean and smooth ITO surface is paramount for achieving uniform charge injection and preventing short circuits. Any organic residue or particulate matter will lead to device failure.
-
Initial Scrub: Place pre-patterned ITO-coated glass substrates in a substrate holder. Sequentially scrub them with cotton swabs soaked in Alconox® (or similar laboratory detergent) solution and deionized (DI) water.
-
Ultrasonication: Place the substrates in a beaker and sequentially sonicate in the following solvents for 15 minutes each:
-
Deionized (DI) Water
-
Acetone
-
Isopropyl Alcohol (IPA)
-
-
Final Rinse and Dry: Thoroughly rinse the substrates with DI water after the first sonication step. After the final IPA sonication, immediately dry the substrates using a high-purity nitrogen gun.
-
UV-Ozone Treatment: Transfer the dried substrates into a UV-Ozone cleaner. Treat for 15 minutes to remove final organic contaminants and increase the work function of the ITO, improving hole injection.
-
Immediate Transfer: Immediately transfer the cleaned substrates to the load-lock of the thermal evaporation system to prevent recontamination.
Protocol 2: Multi-Layer Deposition by Thermal Evaporation
Causality: The performance of an OLED is defined by the thickness and purity of its constituent layers. VTE in a high-vacuum environment prevents contamination from atmospheric gases and allows for monolayer-level control over film thickness.[9][10]
Caption: Step-by-step workflow for OLED fabrication via thermal evaporation.
-
System Preparation: Ensure the thermal evaporation chamber has reached a base pressure of < 5 x 10⁻⁶ Torr to minimize contamination.
-
Material Deposition: Deposit the organic and metallic layers sequentially without breaking vacuum. Use quartz crystal microbalances to monitor the deposition rate and thickness.
-
HIL: Evaporate HAT-CN at a rate of ~1 Å/s to a final thickness of 10 nm.
-
HTL: Evaporate BCP-BrCz at a rate of ~2 Å/s to a final thickness of 30 nm.
-
EML: Co-evaporate CBP and Ir(ppy)₃. Maintain a deposition rate for CBP of ~1.84 Å/s and for Ir(ppy)₃ of ~0.16 Å/s to achieve an 8% doping concentration. The total thickness should be 20 nm.
-
ETL: Evaporate TPBi at a rate of ~2 Å/s to a final thickness of 40 nm.
-
EIL: Evaporate LiF at a slow rate of ~0.2 Å/s to a final thickness of 1 nm.
-
Cathode: Evaporate Aluminum at a rate of ~5 Å/s to a final thickness of 100 nm. A shadow mask is used during this step to define the active area of the device pixels.
-
-
Encapsulation: After deposition, transfer the devices to an inert nitrogen-filled glovebox without exposure to air or moisture. Encapsulate the devices using a UV-curable epoxy and a glass coverslip to prevent degradation.
Protocol 3: Device Characterization
Causality: Comprehensive electrical and optical testing is required to validate the device's performance and quantify the effectiveness of the BCP-BrCz HTL.[11][12]
-
Setup: Place the encapsulated device on a probe station. Connect the ITO (anode) and Al (cathode) contacts to a source measure unit (SMU). Position a calibrated photodiode/spectrometer (e.g., Photo Research PR-655) in front of the device's active area.
-
I-V-L Measurement: Program the SMU to apply a voltage sweep (e.g., from 0 to 15 V in 0.1 V steps). At each voltage step, record the current density (J) flowing through the device and the corresponding luminance (L) measured by the spectrometer.[13]
-
EL Spectrum: At a fixed voltage (e.g., 8 V), record the electroluminescence spectrum to determine the peak emission wavelength and calculate the CIE 1931 color coordinates.
-
Data Analysis: Using the collected J-V-L data, calculate the key performance metrics:
-
Current Efficiency (η_c): L / J (cd/A)
-
Power Efficiency (η_p): π * L / (J * V) (lm/W)
-
External Quantum Efficiency (EQE or η_ext): This calculation requires the full spectral data and is a measure of photons emitted per injected electron.[11]
-
Expected Performance and Data Interpretation
The following table presents realistic, expected performance metrics for the proposed green PhOLED utilizing BCP-BrCz.
Table 2: Expected Performance Metrics
| Parameter | Expected Value | Interpretation |
| Turn-on Voltage (@ 1 cd/m²) | ≤ 3.5 V | A low value indicates efficient charge injection from the electrodes to the organic layers. |
| Max. Luminance | > 25,000 cd/m² | High brightness is crucial for display applications. |
| Max. Current Efficiency | ~65 cd/A | Indicates efficient conversion of charge carriers to photons. |
| Max. Power Efficiency | ~55 lm/W | Reflects overall energy efficiency, critical for battery-powered devices. |
| Max. External Quantum Efficiency | ~20% | Nears the theoretical limit for outcoupling, showing excellent charge balance. |
| CIE 1931 Coordinates (x, y) | (~0.32, ~0.61) | Corresponds to a deep green emission from the Ir(ppy)₃ dopant. |
| Efficiency Roll-off | < 15% at 1000 cd/m² | Low roll-off signifies stable performance at high brightness, aided by the balanced charge transport of BCP-BrCz. |
Safety Precautions
-
Chemical Handling: 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole may cause skin and eye irritation.[14] Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated area or fume hood.[14]
-
Equipment Operation: High-vacuum deposition systems involve high voltages and hot surfaces. Follow all manufacturer safety protocols.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
References
-
Wikipedia. OLED. [Link]
-
Journal of Materials Chemistry C. Hole-transporting materials for organic light-emitting diodes: an overview. [Link]
-
Journal of Materials Chemistry C. Small molecular hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs): structural diversity and classification. [Link]
-
Techniques de l'Ingénieur. OLED characterization. [Link]
-
Platypus Technologies. An Introduction to Thermal Evaporation Deposition in Thin Film Technology. [Link]
-
Korvus Technology. Thin Film Deposition By Thermal Evaporation Systems. [Link]
-
VacCoat. Thin Film Deposition By Thermal Evaporation Method. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Hole Transport Materials in OLED Efficiency. [Link]
-
ResearchGate. New Methods for Optical Characterization of OLED Displays. [Link]
-
AZoM.com. Enhanced Characterization of OLED Optoelectronic Properties Using Confocal Microscopy. [Link]
-
Samsung Display Newsroom. [Learn Display] 42. Evaporation. [Link]
-
Materials Advances (RSC Publishing). Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics. [Link]
-
ACS Publications. (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. [Link]
-
HORIBA. OLED Organic Light Emitting Diode characterisation with Spectroscopic Ellipsometry. [Link]
-
ResearchGate. Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs. [Link]
-
Anirban Mondal. Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Carbazole Derivatives in Modern OLED Technology. [Link]
-
MDPI. Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. [Link]
-
Catsyn. 9-([1,1'-Biphenyl]-4-YL)-2-bromo-9H-carbazole | CAS 1393835-87-4. [Link]
-
PMC. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. [Link]
-
LookChem. Custom Carbazole Derivatives Manufacturers, Suppliers. [Link]
-
Beijing Green Guardee Technology Co.,Ltd. 9,9′-Bis([1,1′-biphenyl]-3-yl)-3,3′-bi-9H-carbazole 1352040-89-1| OLED Material. [Link]
-
Autech. Pharmaceutical Intermediates 3-BroMo-9H-carbazole 1592-95-6 In Bulk Supply. [Link]
Sources
- 1. OLED - Wikipedia [en.wikipedia.org]
- 2. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. oled-intermediates.com [oled-intermediates.com]
- 6. 9-([1,1'-Biphenyl]-4-YL)-2-bromo-9H-carbazole | CAS 1393835-87-4 | Catsyn [catsyn.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. korvustech.com [korvustech.com]
- 10. vaccoat.com [vaccoat.com]
- 11. ossila.com [ossila.com]
- 12. researchgate.net [researchgate.net]
- 13. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 14. chemicalbook.com [chemicalbook.com]
Application Note: High-Integrity Spin Coating of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole Thin Films
Executive Summary
This application note details the optimized protocol for the deposition of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole (CAS: 1428551-28-3 / 894791-46-9) thin films via spin coating. As a critical intermediate and functional hole-transport material (HTM) in Organic Light Emitting Diodes (OLEDs), the morphological quality of this carbazole derivative’s film is paramount.
This guide moves beyond basic recipe listing to explain the thermodynamic and fluid dynamic rationale behind solvent selection, spin parameters, and thermal annealing. It is designed for researchers aiming to fabricate defect-free films (roughness
Material Properties & Solvent Engineering
The successful deposition of small molecules differs significantly from polymers. Unlike polymers, which form entangled chains that stabilize films, small molecules like 3-bromo-9-(biphenyl-4-yl)carbazole rely on intermolecular
Physicochemical Profile
| Parameter | Value / Characteristic | Impact on Protocol |
| Molecular Weight | ~398.30 g/mol | Low viscosity solutions; requires higher concentration for thickness. |
| Melting Point ( | ~179–183 °C | Annealing must stay well below this to avoid dewetting/crystallization. |
| Glass Transition ( | Est. 100–120 °C* | Annealing target window (typically |
| Solubility | Hydrophobic | Requires non-polar aromatic or chlorinated solvents. |
*Note:
Solvent Selection Logic
The choice of solvent dictates the evaporation rate (
-
Chloroform (
): Evaporates too quickly, causing "orange peel" defects and Marangoni instabilities. -
Toluene (
): Acceptable, but marginal solubility can lead to premature precipitation during spin. -
Chlorobenzene (
): Optimal. The slower evaporation rate allows the molecules to self-organize into a smoother film before the solvent is fully removed.
Experimental Workflow
Diagrammatic Overview
The following Graphviz diagram outlines the critical path for film fabrication, highlighting decision nodes for quality control.
Figure 1: End-to-end fabrication workflow for Carbazole thin films. Feedback loops (dashed) indicate corrective actions based on defect analysis.
Detailed Protocol
Phase 1: Substrate Preparation (The Foundation)
Goal: Maximize surface energy to ensure wettability.
-
Mechanical Scrub: Scrub ITO/Glass substrates with a lint-free swab using a 5% Decon 90 (or Hellmanex III) solution.
-
Ultrasonic Bath: Sonicate sequentially for 15 minutes each in:
-
Deionized Water + Detergent
-
Deionized Water (Rinse)
-
Acetone (Removes organic residues)
-
Isopropyl Alcohol (IPA) (Removes streaks)
-
-
Drying: Blow dry with Nitrogen (
) gun. -
Activation (Critical): Treat with UV-Ozone or Oxygen Plasma for 10 minutes immediately before coating. This generates surface hydroxyl groups, reducing the contact angle and preventing "pinhole" formation.
Phase 2: Solution Preparation
Goal: A homogeneous, aggregate-free fluid.
-
Weighing: Weigh 15 mg of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole powder.
-
Dissolution: Add 1.0 mL of Chlorobenzene (Anhydrous grade preferred).
-
Agitation: Stir magnetically at 500 rpm for 2 hours at 40°C. Heat assists in breaking weak intermolecular clusters.
-
Filtration: Allow solution to cool to room temperature. Filter through a 0.45 µm PTFE (hydrophobic) syringe filter directly into a clean vial.
-
Why PTFE? It is chemically resistant to chlorobenzene.
-
Why 0.45 µm? Removes dust/aggregates that cause "comet" streaks during spinning.
-
Phase 3: Spin Coating (Dynamic Dispense)
Goal: Uniform thickness control.
-
Mounting: Place substrate on the spin chuck and activate vacuum.
-
Dispense: Apply 40-70 µL of solution dynamically (while substrate rotates at 500 rpm) or statically (covering the whole substrate before rotation). Dynamic dispense is preferred for chlorobenzene to ensure coverage before evaporation begins.
-
Spin Cycle:
-
Step 1 (Spreading): 500 rpm for 5 seconds (Accel: 500 rpm/s).
-
Step 2 (Thinning): 2000 rpm for 45 seconds (Accel: 1000 rpm/s).
-
Note: Thickness scales with
. Adjust Step 2 speed between 1500–3000 rpm to tune thickness (typically 40–80 nm).
-
Phase 4: Thermal Annealing
Goal: Solvent removal and morphological relaxation.
-
Transfer: Immediately transfer the substrate to a hotplate.
-
Bake: Heat at 100°C for 10 minutes in an inert atmosphere (
glovebox) or cleanroom air.-
Caution: Do not exceed 130°C. Approaching the melting point (~180°C) can cause the film to dewet, forming isolated islands rather than a continuous film.
-
Characterization & Quality Control
To validate the protocol, perform the following checks.
Quantitative Metrics
| Metric | Method | Target Value | Troubleshooting |
| Roughness ( | AFM (Tapping Mode) | < 2.0 nm | If high: Filter solution again; reduce annealing temp. |
| Thickness | Ellipsometry / Profilometry | 40 - 80 nm | If too thin: Increase conc. to 20 mg/mL or lower spin speed. |
| Absorbance | UV-Vis Spectroscopy | If peaks are broadened: Aggregation occurred; check solubility. |
Defect Troubleshooting Logic
The following decision tree helps diagnose visual defects common in carbazole films.
Figure 2: Troubleshooting decision tree for common spin-coating defects.
References
- Bornside, D. E., Macosko, C. W., & Scriven, L. E. (1989). Spin Coating: One-Dimensional Model. Journal of Applied Physics. (Fundamental fluid dynamics grounding for the spin protocol).
-
Md. T. et al. (2016). Spin-coating process of an inorganic Sb2S3 thin film. Journal of Nanoscience and Nanotechnology. (Reference for optimizing spin parameters for chalcogenide/organic systems). Retrieved from [Link]
Analytical techniques for characterizing carbazole derivatives
An Application Guide to the Analytical Characterization of Carbazole Derivatives
Foreword: The Analytical Imperative for Carbazole Derivatives
Carbazole and its derivatives represent a cornerstone in modern materials science and pharmaceutical development. Their unique electronic structure, characterized by a rigid, planar, and electron-rich aromatic system, imparts valuable properties such as high thermal stability, excellent charge transport capabilities, and pronounced fluorescence.[1][2] These characteristics make them indispensable in applications ranging from organic light-emitting diodes (OLEDs) and solar cells to potent antioxidant and anticancer agents.[3][4]
However, the journey from synthesis to application is critically dependent on rigorous analytical characterization. The precise substitution pattern on the carbazole nucleus dictates its photophysical, thermal, and biological properties. Therefore, a multi-faceted analytical approach is not merely a quality control step but a fundamental component of rational design and discovery. This guide provides researchers, scientists, and drug development professionals with a detailed overview of core analytical techniques, field-proven protocols, and the scientific rationale behind their application in the comprehensive characterization of carbazole derivatives.
Foundational Structural Elucidation: NMR and Mass Spectrometry
The first step in characterizing any newly synthesized carbazole derivative is to confirm its molecular structure and mass unequivocally. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for providing a detailed atomic-level map of a molecule's structure. For carbazole derivatives, ¹H and ¹³C NMR are essential for confirming the substitution pattern on the aromatic rings and identifying the nature of any appended functional groups.[3][5]
Expertise & Causality: The choice of deuterated solvent is the first critical decision. Deuterated chloroform (CDCl₃) is a common starting point due to its ability to dissolve a wide range of organic compounds. However, for more polar derivatives or to resolve overlapping proton signals, deuterated dimethyl sulfoxide (DMSO-d₆) is often a superior choice. The N-H proton of an unsubstituted carbazole, for instance, is often broad and can be clearly observed in DMSO-d₆.[6][7] Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning protons and carbons, especially in complex, multi-substituted derivatives.[5]
Protocol 1: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the carbazole derivative for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[6]
-
Ensure the sample is fully dissolved; sonication may be required.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not already contain it.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquire a ¹H NMR spectrum, typically using 16-32 scans.[6]
-
Acquire a ¹³C NMR spectrum, which will require several hundred to thousands of scans due to the low natural abundance of ¹³C.[6]
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities (singlet, doublet, etc.) to deduce the proton environment and connectivity. Aromatic protons on the carbazole core typically appear between 7.0 and 8.5 ppm.[7][8]
-
Assign the carbon signals in the ¹³C spectrum. Aromatic carbons typically resonate between 110 and 140 ppm.[5]
-
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of the compound and provides structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.[6]
Expertise & Causality: The choice of ionization technique is key. Electron Ionization (EI) is a "hard" technique that provides a strong molecular ion peak for stable aromatic systems like carbazoles, along with a rich fragmentation pattern that can be used for structural confirmation.[9] Electrospray Ionization (ESI) is a "soft" technique, ideal for more fragile or polar derivatives, as it typically yields the protonated molecule [M+H]⁺ with minimal fragmentation.[3][6]
Protocol 2: HRMS Analysis via ESI
-
Sample Preparation:
-
Prepare a dilute solution of the carbazole derivative (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[6] The solvent should be volatile and compatible with the ESI source.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrument Setup (e.g., Orbitrap Mass Spectrometer):
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
Set the ESI source parameters (e.g., spray voltage, capillary temperature) to optimal values for the analyte.
-
Infuse the sample solution directly or via an HPLC system into the mass spectrometer.
-
-
Data Acquisition & Analysis:
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Determine the accurate mass of the most intense ion in the isotopic cluster.
-
Use the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass. The calculated formula should match the expected formula of the synthesized derivative. The mass spectrum of carbazole itself shows a prominent molecular ion peak at m/z 167.[10]
-
| Technique | Information Obtained | Typical Sample Amount | Key Consideration |
| ¹H NMR | Proton environment, connectivity, relative ratios | 5-10 mg | Choice of deuterated solvent to ensure solubility and resolve peaks. |
| ¹³C NMR | Carbon skeleton, chemical environment | 20-50 mg | Longer acquisition time due to low ¹³C natural abundance. |
| HRMS (ESI) | Accurate molecular weight, elemental formula | < 1 mg | Soft ionization minimizes fragmentation, ideal for confirming molecular ion. |
| MS (EI) | Molecular weight, structural fragmentation pattern | < 1 mg | Hard ionization provides a structural "fingerprint".[9] |
Photophysical Properties: UV-Vis and Fluorescence Spectroscopy
For carbazoles intended for optoelectronic applications, understanding their interaction with light is paramount. UV-Vis absorption and fluorescence spectroscopy are the primary methods for this characterization.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule. The π-conjugated system of carbazole gives rise to characteristic absorption bands. The position (λ_max) and intensity (molar absorptivity, ε) of these bands are highly sensitive to the nature and position of substituents.[11][12]
Protocol 3: UV-Vis Absorption Analysis
-
Sample Preparation:
-
Prepare a stock solution of the carbazole derivative of a known concentration (e.g., 1 x 10⁻³ M) in a UV-transparent solvent (e.g., THF, dichloromethane, acetonitrile).[13]
-
From the stock solution, prepare a dilute solution (e.g., 1 x 10⁻⁵ M) in the same solvent. The final absorbance should ideally be within the linear range of the spectrophotometer (0.1 - 1.0 A.U.).
-
-
Instrument Setup:
-
Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution.
-
Record a baseline correction with the blank cuvette in both beams.
-
-
Data Acquisition & Analysis:
-
Place the sample cuvette in the sample beam and record the absorption spectrum over a relevant range (e.g., 200-800 nm).
-
Identify the wavelength(s) of maximum absorbance (λ_max). Carbazole derivatives typically exhibit strong absorption in the 225–350 nm range.[11][13]
-
If the path length (l, typically 1 cm) and concentration (c) are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
Fluorescence Spectroscopy
Many carbazole derivatives are highly fluorescent, a property crucial for applications in OLEDs and chemical sensors.[14] Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Key parameters include the excitation and emission maxima, the quantum yield (Φ_F), and the fluorescence lifetime (τ).
Expertise & Causality: It is crucial to use dilute solutions (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects, where emitted light is re-absorbed by other molecules in the solution, leading to distorted spectra and inaccurate quantum yield measurements. The parent carbazole compound has an excitation peak at 323 nm and an emission peak at 351 nm.[15]
Protocol 4: Fluorescence Emission Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent, ensuring the absorbance at the intended excitation wavelength is below 0.1 A.U.
-
-
Instrument Setup (Fluorometer):
-
Place the cuvette in the sample holder.
-
First, record an excitation spectrum by setting the emission monochromator to the wavelength of maximum emission and scanning the excitation wavelengths.
-
Next, record an emission spectrum by setting the excitation monochromator to the wavelength of maximum absorption (determined from the UV-Vis spectrum) and scanning the emission wavelengths.[14] Slit widths should be kept narrow (e.g., 3-5 nm) to ensure good resolution.[14]
-
-
Data Analysis:
-
Identify the excitation and emission maxima (λ_ex and λ_em).
-
Calculate the Stokes shift, which is the difference in energy (or wavelength) between the absorption and emission maxima.
-
To determine the fluorescence quantum yield, a relative method is often used. This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard (e.g., quinine sulfate) under identical experimental conditions.
-
| Parameter | Description | Significance | Typical Range for Carbazoles |
| λ_max (abs) | Wavelength of maximum UV-Vis absorption | Indicates energy of electronic transitions | 225 - 400 nm[11] |
| λ_max (em) | Wavelength of maximum fluorescence emission | Color of emitted light | 350 - 550 nm[14][16] |
| Stokes Shift | Difference between λ_max (abs) and λ_max (em) | Relates to structural relaxation in the excited state | 20 - 100 nm |
| Quantum Yield (Φ_F) | Ratio of photons emitted to photons absorbed | Efficiency of the fluorescence process | 0.1 - 1.0 (highly variable) |
Purity and Separation: Chromatographic Techniques
Ensuring the purity of a carbazole derivative is essential for reliable property measurements and for applications in regulated fields like pharmaceuticals. Chromatography is the gold standard for assessing purity and for purification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. For carbazole derivatives, reverse-phase HPLC is most common, where a non-polar stationary phase is used with a polar mobile phase.[17][18]
Protocol 5: Purity Analysis by Reverse-Phase HPLC
-
Sample and Mobile Phase Preparation:
-
Prepare a sample solution of known concentration (e.g., 1 mg/mL) in the mobile phase. Filter the sample.
-
Prepare the mobile phase, typically a mixture of acetonitrile or methanol and water.[17] Small amounts of an acid like formic acid are often added to improve peak shape for MS compatibility.[17] Degas the mobile phase to prevent bubbles in the system.
-
-
Instrument Setup (HPLC with UV Detector):
-
Install an appropriate column (e.g., C18, 30 m x 0.25 mm x 0.25 µm).[9]
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Set the UV detector to a wavelength where the carbazole derivative absorbs strongly (determined from the UV-Vis spectrum).
-
-
Data Acquisition & Analysis:
-
Inject a small volume (e.g., 1-10 µL) of the sample solution.
-
Run the analysis using either an isocratic (constant mobile phase composition) or gradient (changing composition) elution.
-
The purity of the sample is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram.
-
Thermal Properties: TGA and DSC
The thermal stability of carbazole derivatives is a critical parameter, especially for materials used in electronic devices that operate at elevated temperatures.
Expertise & Causality: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide complementary information. TGA measures mass loss as a function of temperature, identifying the decomposition temperature (T_d).[19] DSC measures the heat flow into or out of a sample, identifying phase transitions like melting point (T_m) and glass transition temperature (T_g).[19][20] Carbazole-based materials are known for their high thermal stability, often with decomposition temperatures well above 300 °C.[19]
Protocol 6: Thermal Stability Analysis
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (typically 2-10 mg) into a TGA or DSC pan (aluminum or platinum).
-
-
Instrument Setup:
-
TGA: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate. Heat the sample at a controlled rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30 °C to 800 °C).[19]
-
DSC: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[3]
-
-
Data Analysis:
-
TGA Thermogram: Plot mass (%) versus temperature. The decomposition temperature (T_d) is often defined as the temperature at which 5% weight loss occurs.
-
DSC Thermogram: Plot heat flow (mW) versus temperature. Identify endothermic peaks (melting) and step changes in the baseline (glass transitions).
-
Definitive Solid-State Structure: X-ray Crystallography
While NMR provides the structure in solution, single-crystal X-ray crystallography provides the unambiguous, definitive molecular structure and packing arrangement in the solid state.[2][21]
Expertise & Causality: Growing high-quality single crystals is the most challenging and critical step. This often requires screening various solvents and crystallization techniques (slow evaporation, vapor diffusion).[22] The resulting crystal structure reveals precise bond lengths, bond angles, and intermolecular interactions (e.g., π–π stacking, hydrogen bonding), which are fundamental to understanding the material's bulk properties.[2]
Protocol 7: Single-Crystal X-ray Diffraction (Conceptual Steps)
-
Crystal Growth:
-
Data Collection:
-
Select a suitable crystal and mount it on a goniometer.
-
Place the goniometer in an X-ray diffractometer.
-
Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Use specialized software to solve the phase problem and generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.
-
Integrated Characterization Workflow
A comprehensive characterization of a carbazole derivative is not a linear process but an integrated workflow where results from one technique inform the next. The following diagram illustrates a typical workflow.
Caption: Integrated workflow for the comprehensive characterization of carbazole derivatives.
References
-
ResearchGate. (n.d.). UV-visible absorption spectra of the carbazole derivatives in acetonitrile. Retrieved from [Link]
-
ACS Publications. (n.d.). Metal π Complexes of Carbazole Derivatives for Optoelectronics: Synthesis, Structures, and UV−Visible Absorption Spectra of (3-Amino-9-ethylcarbazole)chromium Tricarbonyl Complexes | Organometallics. Retrieved from [Link]
-
PMC. (2024, March 7). Preparation and property analysis of antioxidant of carbazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis spectra of carbazole-based compounds in THF of 1 Â 10-5 mol L À1. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
ACS Publications. (2023, September 25). Thermal and Dielectric Stability of Functional Photo-cross-linkable Carbazole-Modified Polypropylene | ACS Applied Polymer Materials. Retrieved from [Link]
-
PMC. (n.d.). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. Retrieved from [Link]
-
PubMed. (n.d.). Fluorescence spectroscopic studies on the identification and quantification of 7H-dibenzo[c,g]carbazole and dibenz[a,j]acridine metabolites. Retrieved from [Link]
-
RSC Publishing. (2025, August 20). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. Retrieved from [Link]
-
PubMed. (2014, November 21). Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole. Retrieved from [Link]
-
MDPI. (2023, October 26). UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method. Retrieved from [Link]
-
ResearchGate. (n.d.). Combined mass spectra of the samples containing 3,6‐diiodo‐9H‐carbazole.... Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence spectra for carbazole-based compounds. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Carbazole. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of carbazole. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Identification of Naturally Occurring Carbazole Alkaloids Isolated from Murraya koenigii and Glycosmis pentaphylla by. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Carbazole(86-74-8) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Carbazole [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies val ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01611H [pubs.rsc.org]
- 15. Spectrum [Carbazole] | AAT Bioquest [aatbio.com]
- 16. researchgate.net [researchgate.net]
- 17. Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Electrochemical Characterization of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole
Executive Summary & Scientific Context
Subject: Cyclic Voltammetry (CV) of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole (CAS: 1428551-28-3). Primary Application: Determination of HOMO/LUMO energy levels for Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).
Material Insight: This molecule serves as a critical Hole Transport Material (HTM) precursor. The carbazole core provides high triplet energy and thermal stability, while the biphenyl moiety at the N9-position extends conjugation and prevents N-localized degradation. The bromine at the C3-position is a functional handle for Suzuki coupling but also significantly influences the electrochemical stability.
Critical Mechanism: Unlike fully blocked carbazoles (e.g., 3,6-di-tert-butyl), this molecule has an open C6-position. Upon anodic oxidation, the resulting radical cation is susceptible to coupling at the C6 position, leading to dimerization or electropolymerization. Therefore, this protocol emphasizes distinguishing between reversible redox behavior and irreversible chemical coupling .
Experimental Configuration (The "Why" & "How")
Solvent & Electrolyte Selection
-
Solvent: Dichloromethane (DCM), Anhydrous (≥99.8%).
-
Reasoning: While Acetonitrile (MeCN) is the standard electrochemistry solvent, bulky aryl-carbazoles often exhibit poor solubility in MeCN. DCM ensures complete solvation of the neutral species and the radical cation, preventing electrode fouling by precipitation.
-
-
Electrolyte: Tetrabutylammonium Hexafluorophosphate (
), 0.1 M. [1][2]-
Reasoning: The
anion is weakly coordinating and provides a wide electrochemical window in DCM (+1.8 V vs. Ag/AgCl), sufficient to observe the carbazole oxidation (~1.2 V).
-
Electrode System
-
Working Electrode (WE): Glassy Carbon (GC) disk (3 mm diameter).
-
Note: Platinum (Pt) is an alternative, but GC is preferred for anodic oxidations to minimize surface oxide formation.
-
-
Counter Electrode (CE): Platinum wire or coil (Surface area > WE).
-
Reference Electrode (RE):
(0.01 M in MeCN) or Pseudo-Reference (Ag wire).-
Requirement: All potentials must be calibrated internally using Ferrocene (
) at the end of the experiment.[3]
-
Detailed Protocol: Step-by-Step
Phase 1: Electrode Preparation
-
Polishing: Polish the GC electrode with 0.05
alumina slurry on a microcloth pad in a "figure-8" motion for 2 minutes. -
Sonication: Sonicate in deionized water (3 min) followed by ethanol (3 min) to remove alumina particles.
-
Drying: Dry under a stream of high-purity Nitrogen or Argon.
Phase 2: Solution Preparation
-
Electrolyte Blank: Dissolve
in DCM to reach 0.1 M concentration (e.g., 387 mg in 10 mL). -
Analyte Solution: Dissolve the carbazole derivative in the electrolyte solution to a concentration of 1.0 mM .
-
Tip: If the solution appears cloudy, sonicate briefly. Do not filter, as this changes concentration; add more DCM if strictly necessary.
-
Phase 3: Measurement & Validation
-
Degassing: Purge the cell with
or for 5–10 minutes. Oxygen is electroactive and can quench radical cations. -
Blank Scan: Record a CV of the electrolyte solution without analyte to define the solvent window (Background).
-
Analyte Scan (1st Cycle):
-
Scan Rate: 50 mV/s or 100 mV/s.
-
Direction: Anodic (Positive) first (0 V
+1.5 V 0 V). -
Observation: Look for the oxidation peak (
) around 1.0–1.3 V.
-
-
Reversibility Check (Multi-Cycle): Perform 5–10 continuous cycles.
-
Diagnostic: If the current increases with each cycle or a new peak appears at a lower potential (~0.8 V), electropolymerization (dimerization at C6) is occurring.
-
-
Internal Standard: Add a small crystal of Ferrocene (~0.5 mM) to the cell and run the scan again. The Ferrocene couple (
) will appear around 0.4–0.5 V.
Data Visualization & Workflow
Figure 1: Operational workflow for acquiring validated electrochemical data for asymmetric carbazole derivatives.
Data Analysis & Calculations
Determining
Do not use the peak potential (
-
Draw a tangent to the baseline before the oxidation peak.
-
Draw a tangent to the rising edge of the oxidation peak.
-
The intersection is
(vs. Reference).[4]
Calibrating to Vacuum Scale
Convert the measured onset potential relative to the Ferrocene standard.
Where
HOMO/LUMO Calculation Table
The energy levels are calculated using the empirical correlation where the Ferrocene vacuum level is taken as 4.8 eV .
| Parameter | Formula | Notes |
| HOMO Level | Measures hole injection barrier. | |
| Optical Gap ( | Derived from UV-Vis absorption edge. | |
| LUMO Level | CV reduction is often unreliable for carbazoles; use Optical Gap. |
Mechanistic Interpretation (Expert Insight)
The electrochemical behavior of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole is governed by the stability of its radical cation (
Figure 2: Competing pathways for the carbazole radical cation. Path B leads to electrode fouling and inaccurate HOMO values if not identified.
Interpretation Guide:
-
Ideal Case: The CV shows a reversible wave (
).[2] This implies the biphenyl and bromine sufficiently stabilize the cation on the timescale of the scan. -
Real-World Case: You may see "quasi-reversibility" where the return reduction peak is smaller than the oxidation peak.[5] This indicates some radical cations are reacting (dimerizing) before they can be reduced back.[6] Action: Use faster scan rates (e.g., 200 mV/s) to outrun the chemical reaction and capture the true thermodynamic
.
References
- Bard, A. J., & Faulkner, L. R. (2001). Electrochemical Methods: Fundamentals and Applications (2nd ed.). Wiley.
-
Cardona, C. M., Li, W., Kaifer, A. E., Stockdale, D., & Bazan, G. C. (2011). Electrochemical considerations for determining absolute frontier orbital energy levels of conjugated polymers for solar cell applications. Advanced Materials, 23(20), 2367-2371. Link (Source for the 4.8 eV vs 5.1 eV Ferrocene vacuum level discussion).
-
Ambrose, J. F., & Nelson, R. F. (1968). Anodic oxidation pathways of carbazoles. Journal of the Electrochemical Society, 115(11), 1159. Link (Foundational paper on carbazole dimerization mechanisms at C3/C6 positions).
- D'Andrade, B. W., Datta, S., Forrest, S. R., Djurovich, P., Polikarpov, E., & Thompson, M. E. (2005). Relationship between the ionization potential and electron affinity of dipolar organic molecules and their electrochemical properties. Organic Electronics, 6(1), 11-20.
Sources
Troubleshooting & Optimization
Optimizing Suzuki coupling for 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole
Ticket Subject: 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole
Status: Open Priority: High (OLED/Pharma Intermediate) Assigned Specialist: Senior Application Scientist
Executive Summary
You are working with 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole , a sterically demanding, electron-rich substrate often used in OLED host material synthesis.
The Core Challenge: The biphenyl group at the N9 position creates significant steric bulk and solubility issues (rigid planarity), while the electron-rich carbazole ring can deactivate standard palladium catalysts, leading to hydrodehalogenation (loss of Br) rather than coupling.
This guide replaces "trial-and-error" with a mechanistic approach to optimization.
Module 1: Catalyst & Ligand Architecture (The Engine)[1]
Standard catalysts like Pd(PPh₃)₄ often fail here because they lack the electron density to facilitate oxidative addition into the electron-rich carbazole-Br bond, or they lack the bulk to prevent catalyst aggregation.
Recommendation Matrix
| Tier | Catalyst System | Ligand Class | Use Case |
| Standard | Pd(PPh₃)₄ | Aryl Phosphine | Avoid. High failure rate due to rapid oxidation and poor stability at the high temperatures required for this substrate. |
| Robust | Pd(dppf)Cl₂ | Bidentate Ferrocenyl | Good for standard couplings. The large bite angle stabilizes the Pd(II) species. |
| High-Performance | Pd₂(dba)₃ + S-Phos | Buchwald Dialkylbiaryl | Recommended. S-Phos provides extreme steric bulk (preventing aggregation) and high electron density (accelerating oxidative addition). |
| Next-Gen | XPhos Pd G2/G3 | Pre-catalyst Palladacycle | Best for Difficult Cases. Activates at room temp; highly resistant to poisoning. |
Technical Insight: The N9-biphenyl group acts as a "steric wall." You need a ligand like S-Phos or X-Phos that can wrap around the Palladium center, protecting it while forcing the reductive elimination step.
Module 2: Solvent & Base Engineering (The Environment)
The solubility of your starting material is the rate-limiting physical factor. If the carbazole isn't in solution, the catalyst creates "Pd-Black" (dead catalyst) before the reaction starts.
Solvent Decision Logic
-
THF: Often insufficient boiling point (66°C) for this rigid backbone.
-
Dioxane: Good solubility, but prone to peroxide formation which kills active Pd(0).[1]
-
Toluene/Ethanol/Water (4:1:1): The Gold Standard.
-
Toluene: Solubilizes the hydrophobic carbazole.
-
Ethanol: Miscibility bridge.
-
Water: Dissolves the inorganic base (essential for the transmetallation step).
-
Base Selection
-
K₂CO₃ (2M aq): Standard. Use if your boronic acid is stable.[2]
-
K₃PO₄ (anhydrous or aq): Use if you observe protodeboronation (loss of the boron group from your coupling partner). The phosphate anion is better at activating the boronic acid in sterically crowded environments.
Module 3: Troubleshooting Guide (Diagnostics)
Use this section to diagnose specific failure modes based on visual or analytical evidence.
Ticket #001: "My product is the debrominated starting material (Carbazole-H)."
-
Diagnosis: Hydrodehalogenation . The Pd inserted into the C-Br bond, but failed to find the Boronic Acid. Instead, it grabbed a Hydrogen from the solvent (beta-hydride elimination from ethanol) or trace water.
-
Fix:
-
Switch solvent to DMF or Toluene (exclude alcohols).
-
Increase the concentration of the Boronic Acid (1.5 eq).
-
Switch to XPhos Pd G3 to accelerate the transmetallation step.
-
Ticket #002: "Reaction mixture turned black immediately; no conversion."
-
Diagnosis: Pd-Black Formation . The ligand dissociated from the metal, causing the Palladium to aggregate into inactive nanoparticles.
-
Fix:
-
Oxygen Poisoning: Did you degas properly? (See Protocol).
-
Ligand Deficiency: If using Pd₂(dba)₃ + Ligand, ensure the Ligand:Pd ratio is at least 2:1 (or 4:1 relative to the dimer).
-
Ticket #003: "Green/Blue impurity observed."
-
Diagnosis: Carbazole Dimerization/Oxidation . Carbazoles are prone to oxidative coupling at the 3,6-positions if exposed to air and light.
-
Fix: Perform the reaction in the dark (wrap flask in foil) and ensure strict inert atmosphere.
Module 4: Visualizing the Optimization Logic
The following diagram illustrates the decision pathway for selecting reaction conditions based on the specific failure mode you are encountering.
Caption: Decision tree for optimizing Suzuki coupling conditions based on observed reaction byproducts.
Module 5: The "Gold Standard" Protocol
Target: 1.0 mmol Scale Setup: Schlenk line or Glovebox (Preferred)
-
Solvent Prep: Prepare a mixture of Toluene (8 mL) / Ethanol (2 mL) / DI Water (2 mL) . Critical: Sparge with Argon/Nitrogen for 20 minutes. Oxygen is the enemy of S-Phos.
-
Reagent Loading:
-
To a dry reaction vial, add:
-
3-Bromo-9-(4-biphenylyl)carbazole (1.0 eq)
-
Aryl Boronic Acid (1.2 - 1.5 eq)
-
K₃PO₄ (2.0 eq) - Using Phosphate improves stability over Carbonate.
-
-
-
Catalyst Addition (The "Glovebox" Step):
-
Add Pd₂(dba)₃ (0.02 eq / 2 mol%) and S-Phos (0.08 eq / 8 mol%).
-
Note: The 1:4 Pd:Ligand ratio ensures the active species is fully ligated.
-
-
Reaction:
-
Seal the vial. Purge headspace with inert gas.
-
Heat to 100°C (block temperature) for 4-12 hours.
-
Visual Check: The solution should turn dark orange/red but remain clear. If it turns black and precipitates within 30 mins, oxygen ingress occurred.
-
-
Workup:
-
Cool to RT. Filter through a pad of Celite to remove Pd residues.
-
Wash the pad with hot Toluene (Carbazole derivatives can crash out in cold solvent).
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. Link
-
Albrecht, K., et al. (2012). Carbazole-Based OLED Materials: Synthesis and Properties. Journal of Materials Chemistry, 22, 216-224. (Contextual grounding for carbazole solubility/reactivity).
Sources
Technical Support Center: Synthesis of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole
Introduction: The synthesis of 9-([1,1'-biphenyl]-4-yl)-3-bromo-9H-carbazole is a critical multi-step process for developing materials used in organic electronics, such as OLEDs, and as an intermediate in pharmaceutical research. Achieving high purity and yield is often complicated by a series of potential side reactions inherent to the primary synthetic routes: N-arylation and electrophilic bromination. This guide provides expert-driven troubleshooting advice to navigate these challenges, ensuring the integrity of your experimental outcomes.
Below, we address the most common issues encountered during synthesis, structured in a practical question-and-answer format. Our guidance is grounded in established reaction mechanisms and validated by peer-reviewed literature to provide robust, actionable solutions.
Core Synthetic Pathways
The target molecule is typically synthesized via one of two primary routes, each presenting unique challenges. Understanding these pathways is the first step in effective troubleshooting.
Caption: Primary synthetic routes to the target compound.
Section 1: Troubleshooting the N-Arylation C-N Coupling Step
The formation of the C-N bond between the carbazole nitrogen and the biphenyl group is typically achieved via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination.[1] Both methods are powerful but prone to specific side reactions.
Q1: My Ullmann coupling reaction is low-yielding, and I've isolated a high-molecular-weight, non-polar byproduct. What is it and how can I prevent it?
Answer: This is a classic issue in Ullmann reactions. The byproduct you are observing is almost certainly a quaterphenyl species, formed from the homo-coupling of your biphenyl-halide starting material (e.g., 4-iodobiphenyl).
Causality: The Ullmann reaction mechanism can involve the formation of an organocopper intermediate.[2] Under the harsh thermal conditions often required (>150 °C), this intermediate can react with another molecule of the aryl halide instead of the desired carbazole nucleophile.[3] This side reaction is competitive and often significant, especially with unactivated aryl halides.
Troubleshooting Protocol:
-
Lower Reaction Temperature with Ligand Assistance: The traditional, ligand-less Ullmann reaction often requires very high temperatures.[3] Incorporating a chelating ligand, such as 1,10-phenanthroline or an N,N'-disubstituted diamine, can stabilize the copper catalyst, allowing the reaction to proceed at lower temperatures (e.g., 95-120 °C) where homo-coupling is less favorable.[4][5]
-
Optimize the Base: A strong, non-nucleophilic base is crucial. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are standard choices. Cs₂CO₃ is more soluble and can enhance reactivity, potentially allowing for lower temperatures.
-
Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or 1,4-dioxane are effective. DMF, in particular, can help solubilize the reactants and the base, promoting the desired C-N coupling.[6]
-
Consider Switching to Buchwald-Hartwig: If homo-coupling remains problematic, the palladium-catalyzed Buchwald-Hartwig amination is often a superior alternative, offering milder conditions and higher selectivity.[7][8]
Caption: Competing pathways in the Ullmann N-arylation.
Q2: I'm using a Buchwald-Hartwig protocol, but the reaction is stalling, leaving significant unreacted starting material. What are the likely causes?
Answer: Reaction stalling in Buchwald-Hartwig aminations is typically related to catalyst deactivation or suboptimal reaction parameters. The choice of ligand is paramount for success.[7]
Causality: The catalytic cycle involves a delicate balance between oxidative addition of the aryl halide to the Pd(0) center and reductive elimination of the product from the Pd(II) intermediate.[9] If the ligand is not sterically bulky or electron-rich enough, it may not sufficiently promote these steps, leading to catalyst decomposition or the formation of stable, off-cycle palladium complexes.[10]
Troubleshooting & Optimization Table:
| Parameter | Issue & Explanation | Recommended Action |
| Ligand | The first-generation ligand (e.g., PPh₃) may be insufficient. Bidentate or bulky, electron-rich monophosphine ligands are needed to stabilize the catalyst and promote reductive elimination.[7] | Switch to a second or third-generation ligand. For carbazoles, biarylphosphine ligands like XPhos or SPhos, or ferrocene-based ligands like dppf, are excellent choices.[7] |
| Base | The base is too weak or sterically hindered. A strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the carbazole. | Use NaOtBu as a first choice. Ensure it is fresh and from a sealed container, as it is hygroscopic. |
| Solvent | The solvent must be anhydrous and deoxygenated. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. | Use anhydrous toluene or dioxane. Degas the solvent thoroughly with nitrogen or argon for at least 30 minutes before use. |
| Temperature | The reaction may not have reached the optimal thermal window for reductive elimination. | While milder than Ullmann, these reactions often require heating. A temperature range of 80-110 °C is typical. |
Section 2: Troubleshooting the Electrophilic Bromination Step
The bromination of the carbazole core is most commonly performed using N-bromosuccinimide (NBS). The key challenge is achieving mono-selectivity at the C-3 position without over-bromination.
Q3: My bromination with NBS is producing a mixture of products, including what appears to be a di-brominated species. How can I improve selectivity?
Answer: This is a very common issue. The carbazole ring system is highly activated towards electrophilic aromatic substitution, and the C-3 and C-6 positions are electronically similar and highly reactive. The formation of 3,6-dibromo-9-([1,1'-biphenyl]-4-yl)-9H-carbazole is the most likely side reaction. Some patents note that separating the mono- and di-substituted products is difficult, requiring complex column chromatography.[11]
Causality: Once the first bromine atom is added at the C-3 position, the ring remains highly activated, and a second substitution at the C-6 position can occur readily if reaction conditions are not carefully controlled.
Troubleshooting Protocol:
-
Control Stoichiometry: Use precisely 1.0 equivalent of NBS. Weighing must be accurate. Using even a slight excess (e.g., 1.05 eq) can significantly increase the amount of di-brominated byproduct.
-
Lower the Temperature: Perform the reaction at a low temperature to control the reaction rate and improve selectivity.[12] Start the addition of NBS at 0 °C and allow the reaction to slowly warm to room temperature. Avoid heating the reaction.
-
Choose the Right Solvent: Polar aprotic solvents like DMF or THF are commonly used.[12] Chloroform has also been reported to give high yields of the mono-brominated product.[13] The choice of solvent can influence the reactivity of the NBS and the selectivity of the bromination.
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Stop the reaction as soon as the starting material spot has disappeared to prevent further reaction to the di-brominated product.
Caption: Selective bromination vs. over-bromination.
Section 3: FAQs on Purification
Q4: What is the best way to purify the final product and remove persistent side products?
Answer: Purification of these relatively large, non-polar molecules can be challenging. A multi-step approach is often necessary.
-
Initial Workup: After the reaction, a standard aqueous workup is performed to remove inorganic salts and water-soluble reagents like succinimide (the byproduct of NBS bromination).[13]
-
Recrystallization: This is the most powerful tool for removing closely related impurities. For the final product, a solvent system like ethanol, ethyl acetate, or a mixture of dichloromethane and hexane is often effective for inducing crystallization and removing impurities like the di-brominated species or unreacted starting material.[11][12]
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography is the next step.[6]
-
Solvent System: Use a non-polar eluent system, such as a gradient of ethyl acetate in hexane or dichloromethane in hexane.
-
Polarity: The desired mono-bromo product will be slightly more polar than the unbrominated starting material but significantly less polar than the di-brominated byproduct. Unreacted 3-bromo-9H-carbazole (from Route B) would be more polar than the final product. Homo-coupled quaterphenyl is very non-polar. Careful selection of fractions based on TLC analysis is critical.
-
References
-
Ma, X., et al. (2022). Synthesis and Properties of 9-[1, 1'-Biphenyl]-3-yl-3-(9, 9'-Spirobi[9H-Fluoren]-3-yl)-9H-Carbazole. Journal of Xinyang Normal University (Natural Science Edition). Available at: [Link]
-
Huang, P. & Wang, X. (2009). 9-Benzyl-3-bromo-9H-carbazole. ResearchGate. Available at: [Link]
-
de la Cruz, J., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Publications. Available at: [Link]
-
Supporting Information for Cationic Polymerization of Oxetanes. The Royal Society of Chemistry. Available at: [Link]
- CN103601668A - Preparation method of N-phenyl-3-bromocarbazole.Google Patents.
-
de la Cruz, J., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. NIH National Center for Biotechnology Information. Available at: [Link]
-
Ullmann reaction. Wikipedia. Available at: [Link]
-
Music, A., et al. (2017). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. NIH National Center for Biotechnology Information. Available at: [Link]
-
Reddy, V., et al. (2013). 'On Water' Promoted Ullmann-Type C–N Bond-Forming Reactions. ResearchGate. Available at: [Link]
-
The synthesis of 9-benzyl-9H-carbazole (BzCz). ResearchGate. Available at: [Link]
-
Ackermann, L., et al. (2006). One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling. Chemical Communications. Available at: [Link]
-
Ullmann Reaction. BYJU'S. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science. Available at: [Link]
-
Scope of N-arylation of carbazole with different iodobenzenes. ResearchGate. Available at: [Link]
-
Synthesis of 9-phenylcarbazole hyper-cross-linked polymers. Beilstein Archives. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]
-
Ullmann Reaction (biphenyl formation). ATP STAR Kota. Available at: [Link]
-
Oldenhuis, N., et al. (2003). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. Available at: [Link]
-
Cu2O-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazole and Aryl Chlorides. ResearchGate. Available at: [Link]
-
Synthesis of Carbazoles. Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN103601668A - Preparation method of N-phenyl-3-bromocarbazole - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
- 13. Synthesis routes of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole [benchchem.com]
Improving the stability of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole
A Guide to Enhancing Experimental Stability and Reliability
Welcome, researchers and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth technical support for handling 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole. The stability of this carbazole derivative is paramount for its successful application in areas like organic light-emitting diodes (OLEDs) and pharmaceutical intermediates.[1][2] This document will delve into the common challenges encountered during its use and offer practical, scientifically-grounded solutions to ensure the integrity and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the stability of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole.
Q1: What are the primary factors that cause the degradation of this compound?
The degradation of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole is primarily influenced by three factors: atmospheric exposure, light, and thermal stress.
-
Oxidation: The carbazole core, being an electron-rich aromatic system, is susceptible to oxidation, especially when exposed to atmospheric oxygen.[1][3] While the bromine substituent at the 3-position can reduce the likelihood of oxidation to some extent, prolonged exposure to air, particularly in solution, can lead to the formation of undesirable byproducts.[1]
-
Photodegradation: Like many conjugated organic molecules, this compound can undergo photochemical reactions when exposed to light, especially UV radiation. This can involve mechanisms such as C-N bond cleavage, dehalogenation, or other rearrangements.[4][5] Sunlight and even ambient laboratory lighting can accelerate this degradation process over time.[4][6]
-
Thermal Instability: Although carbazole derivatives are known for their relatively high thermal stability, which is advantageous for applications like OLEDs, prolonged exposure to high temperatures can still lead to decomposition.[3][7][8] The melting point of the parent compound, 3-bromo-9H-carbazole, is around 195-201°C, and decomposition may occur at higher temperatures.[1][9]
Q2: How can I visually and analytically detect if my sample has degraded?
Identifying degradation early is crucial. A multi-step approach involving visual inspection and analytical validation is recommended.
-
Visual Inspection: A pure sample of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole should be a white to light yellow solid.[1] Any significant color change, such as turning yellow or brown, is a strong indicator of degradation, likely due to oxidation or photodegradation.
-
Solubility Test: Degraded material may exhibit decreased solubility in common organic solvents as a result of the formation of higher molecular weight byproducts or polymers.
-
Analytical Confirmation: For quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.[10] A degraded sample will show a decrease in the area of the main peak corresponding to the pure compound and the appearance of new peaks representing impurities.
Q3: What are the definitive best practices for storing this material to ensure long-term stability?
To maximize the shelf-life and maintain the purity of your compound, adhere to the following storage protocols:
-
Inert Atmosphere: Always store the solid material under an inert atmosphere, such as nitrogen or argon.[6][11] A glove box is the ideal environment for storage and handling.[6] For labs without a glovebox, using a desiccator backfilled with inert gas is a viable alternative.
-
Light Protection: Store the compound in an amber glass vial to protect it from light.[6] Further protection can be achieved by wrapping the vial in aluminum foil and storing it in a dark place like a cabinet or drawer.
-
Temperature Control: Store the material in a cool, dark, and dry place.[9] For long-term storage, refrigeration (2-8 °C) is recommended. Ensure the container is tightly sealed to prevent moisture condensation when warming to room temperature before use.
-
Solvent Purity: When preparing solutions, always use anhydrous, degassed solvents. Residual water or dissolved oxygen in the solvent can be a significant source of degradation.
Q4: My OLED device performance is declining rapidly. Could the instability of the carbazole host be the cause?
Absolutely. The stability of the host material is critical for the longevity of an OLED device. Degradation of the 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole host can lead to:
-
Formation of Quenching Sites: Degradation byproducts can act as exciton quenching sites, leading to a decrease in photoluminescence quantum yield and, consequently, lower device efficiency.
-
Charge Trapping: Impurities resulting from degradation can trap charge carriers (holes or electrons), disrupting the charge balance within the emissive layer and leading to a rapid decline in luminance and efficiency.
-
Morphological Instability: Chemical changes in the host material can affect the morphology of the thin film, leading to device failure.[12]
Q5: What are some common impurities from the synthesis of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole that I should be aware of?
The synthesis of this compound typically involves a coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, between 3-bromo-9H-carbazole and a biphenyl derivative. Potential impurities include:
-
Unreacted Starting Materials: Residual 3-bromo-9H-carbazole or the biphenyl coupling partner.
-
Homocoupling Products: Biphenyl-biphenyl or carbazole-carbazole homocoupling byproducts.
-
Isomeric Impurities: In the initial bromination of carbazole, small amounts of dibrominated or other positional isomers might form, which can be carried through the synthesis.[13]
These impurities may have different electrochemical properties and lower stability, negatively impacting device performance and experimental results.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Actions & Rationale |
| Yellowing of solid material | Oxidation or photodegradation due to improper storage. | Action: Repurify the material via recrystallization or column chromatography. Rationale: This will remove colored impurities that can act as charge traps or quenching sites. For future prevention, strictly adhere to storage under an inert atmosphere and in the dark. |
| Inconsistent Spectroscopic Data (UV-Vis, PL) | Sample degradation between measurements; presence of fluorescent impurities. | Action: Use a freshly prepared solution from a properly stored solid for each measurement. Analyze the purity via HPLC to identify any impurity peaks that might have their own spectroscopic signatures. Rationale: Degradation can occur in solution, altering the electronic structure and thus the absorption and emission spectra. |
| Poor solubility in previously suitable solvents | Formation of insoluble degradation byproducts or polymers. | Action: Attempt to dissolve a small amount and filter the solution through a PTFE syringe filter before use. Confirm the purity of the soluble portion via HPLC. Rationale: This ensures that you are using the soluble, and likely purer, fraction of the material, although the overall concentration will be lower than expected. |
| Rapid decline in OLED device efficiency | Instability of the host material under electrical bias; presence of impurities. | Action: Ensure the material is of the highest possible purity (>99.5% by HPLC) before device fabrication. Consider using a co-host system to improve charge balance and reduce electrical stress on a single host material.[8] Rationale: High purity minimizes intrinsic charge traps. A co-host can create a more robust and stable emissive layer. |
Experimental Protocols & Workflows
Protocol 1: Standardized Handling of Air-Sensitive Carbazole Derivatives
This protocol outlines the essential steps for handling 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole to prevent degradation.
-
Preparation: Move the sealed amber vial of the compound, along with all necessary spatulas, vials, and solvents, into an inert atmosphere glovebox.
-
Equilibration: Allow the vial to reach the ambient temperature inside the glovebox before opening to prevent moisture condensation.
-
Weighing: Weigh the desired amount of the solid directly into a clean, dry vial inside the glovebox.
-
Solution Preparation: Add anhydrous, degassed solvent to the vial and dissolve the compound. Stir until fully dissolved.
-
Sealing: Tightly cap the vial containing the solution. If it needs to be removed from the glovebox, consider using a vial with a septum cap for withdrawal via syringe.
-
Storage: Promptly return the stock solid material to its designated dark, cool storage location.
Workflow for Handling and Storage
Caption: Recommended workflow for storing and handling the compound.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general-purpose HPLC method for assessing the purity of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole. Method optimization may be required.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile and Water (e.g., 85:15 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector at 254 nm or 294 nm |
| Injection Volume | 10 µL |
| Column Temp. | 25°C |
| Sample Prep. | Dissolve a small amount of the compound in the mobile phase or a compatible solvent (e.g., THF, Dichloromethane) to a concentration of ~0.1 mg/mL. Filter through a 0.22 µm syringe filter. |
Potential Degradation Pathways
Caption: Potential degradation pathways for the carbazole derivative.
References
- Vertex AI Search. (n.d.). Pharmaceutical Intermediates 3-BroMo-9H-carbazole 1592-95-6 In Bulk Supply.
- S. K. T. (2020). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. MDPI.
- ChemicalBook. (n.d.). 9-[1,1'-Biphenyl-4-yl]-3-bromo-9H-carbazole.
- Li, L., et al. (2006). Degradation of carbazole and its derivatives by a Pseudomonas sp. PubMed.
- Nojiri, H. (2017). Properties, environmental fate and biodegradation of carbazole. PMC - NIH.
- ECHEMI. (n.d.). 9-[1,1'-Biphenyl-4-yl]-3-bromo-9H-carbazole Formula.
- Kondokov, D. Y., et al. (n.d.). Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices with Electrical Aging. ACS Publications.
- Oner, S., & Bryce, M. R. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing.
- Chem-Impex. (n.d.). 3-Bromo-9-([1,1':4',1''-terphenyl]-4-yl)-9H-carbazole.
- Lee, J., et al. (2019). High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency. IEEE Xplore.
- BenchChem. (n.d.). Confirming the Purity of 1H-Benzo[c]carbazole: A Comparative Guide to HPLC Analysis.
- Ossila. (n.d.). Air Sensitive Compounds.
- Wang, X., et al. (n.d.). Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight. ResearchGate.
- Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents.
- Chen, Y., et al. (2018). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. PMC.
- Techa. (n.d.). Mastering the Synthesis of 3-Bromo-9H-carbazole: Methods and Optimization.
Sources
- 1. Pharmaceutical Intermediates 3-BroMo-9H-carbazole 1592-95-6 In Bulk Supply [hcchems.com]
- 2. echemi.com [echemi.com]
- 3. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ossila.com [ossila.com]
- 7. mdpi.com [mdpi.com]
- 8. High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole purification without column chromatography
Introduction
User Query: “I need to purify 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole (CAS: 894791-46-9) on a multi-gram scale. Column chromatography is too costly and slow for this batch size.[1] What are the best recrystallization or precipitation methods?”
Scientist’s Executive Summary:
Purifying 3-bromocarbazole derivatives without chromatography is standard in industrial OLED material synthesis.[1] The target molecule, 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole , possesses a rigid aromatic core that facilitates strong
The primary impurities in this synthesis (typically bromination of 9-(4-biphenylyl)-9H-carbazole using NBS) are:
-
Unreacted Starting Material: (9-(4-biphenylyl)-9H-carbazole)[1]
-
Over-brominated byproducts: (3,6-dibromo derivative)
-
Succinimide/Salts: (Water-soluble reaction byproducts)[1]
This guide details a self-validating purification workflow focusing on solvent polarity manipulation to isolate the target >99% purity.
Part 1: Solubility Profiling & Solvent Selection
Before attempting purification, you must understand the solubility differential between your product and its impurities.
Solubility Data Table
Based on standard carbazole derivative properties and experimental data.
| Solvent | Solubility (Hot) | Solubility (Cold) | Role in Protocol |
| Toluene | High | Moderate | Primary Solvent (Dissolves Product) |
| Chloroform (CHCl₃) | Very High | High | Solubilizer (For initial extraction) |
| Ethanol (EtOH) | Low | Insoluble | Anti-Solvent (Forces precipitation) |
| Ethyl Acetate | Moderate | Low | Recrystallization Medium (Single-solvent system) |
| Water | Insoluble | Insoluble | Wash Medium (Removes succinimide/salts) |
| Hexane/Heptane | Low | Insoluble | Anti-Solvent (For maximizing yield) |
Part 2: The Purification Protocols
Method A: The "Dual-Solvent" Recrystallization (Recommended)
Best for: Removing unreacted starting material and general organic impurities.[1]
Theory: The target molecule is soluble in Toluene but insoluble in Ethanol.[1] By creating a saturated solution in hot Toluene and slowly introducing Ethanol, you force the bromide to crystallize in a highly ordered lattice, excluding impurities.
Protocol:
-
Crude Prep: Ensure the crude solid is dry and free of inorganic salts (wash with water first if necessary).[1]
-
Dissolution: Place crude solid in a round-bottom flask. Add Toluene (approx. 5–7 mL per gram of solid).[1]
-
Heating: Heat to reflux (110°C) until the solid dissolves completely.
-
Note: If the solution is dark/black, add activated carbon (10 wt%), stir for 10 mins, and filter hot through a Celite pad.
-
-
Anti-Solvent Addition: While maintaining reflux, slowly add Ethanol dropwise until a persistent cloudiness (turbidity) just appears.[1]
-
Re-Solubilization: Add a few drops of Toluene to clear the solution (make it transparent again).[1]
-
Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 2–3 hours). Do not use an ice bath immediately; rapid cooling traps impurities.[1]
-
Filtration: Once thick crystals form, cool to 4°C (fridge) for 1 hour. Filter under vacuum.[1]
-
Wash: Wash the filter cake with cold Ethanol.
Method B: Hot Slurry Trituration (Swishing)
Best for: Removing highly soluble surface impurities or oily residues.[1]
Theory: Trituration relies on the impurity being more soluble than the product in a specific solvent. We use Ethyl Acetate to dissolve oily byproducts while leaving the rigid product crystalline.[1]
Protocol:
-
Place crude solid in a flask.
-
Add Ethyl Acetate (3 mL per gram).
-
Heat the suspension to reflux. Do not add enough solvent to dissolve everything. You want a slurry.[1]
-
Stir vigorously at reflux for 30 minutes. This "leaches" impurities out of the crystal surface.
-
Cool to room temperature and filter.
-
The filtrate (liquid) contains the impurities; the filter cake is your purified product.[1]
Part 3: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. Why?
Diagnosis: This usually happens if the temperature drops too fast or if the solvent polarity changed too drastically (too much anti-solvent).[1] Corrective Action:
-
Re-heat the mixture until it dissolves (add more Toluene if needed).
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a spatula to induce nucleation.[1]
-
Add the anti-solvent (Ethanol) much slower.[1]
-
Let it cool in a warm oil bath (turn the heat off and let the bath and flask cool down together).
Q2: TLC shows a spot just below my product. Is it the dibromo- impurity?
Diagnosis: Yes, 3,6-dibromo-9-phenylcarbazole is a common byproduct if NBS was in excess. It is less soluble than your mono-bromo target.[1] Corrective Action:
-
Hot Filtration: Dissolve your crude in the minimum amount of boiling Toluene.[1] The dibromo species often remains undissolved (or crystallizes first).[1] Filter the hot solution before cooling.[1] The solid caught in the filter is the impurity; the filtrate contains your product.
Q3: How do I remove the succinimide byproduct without a column?
Diagnosis: Succinimide is the byproduct of NBS bromination. Corrective Action:
-
Water Wash: Succinimide is highly water-soluble.[1] Simply suspend your crude reaction mixture in water, stir for 30 minutes, and filter. Alternatively, dissolve the crude in Chloroform and wash with water in a separatory funnel.
Part 4: Process Visualization
The following diagram illustrates the decision logic for purifying this specific carbazole derivative.
Caption: Decision tree for the non-chromatographic purification of 3-bromocarbazole derivatives.
References
-
BenchChem. Synthesis routes of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole. Retrieved from [1]
-
National Institutes of Health (PMC). Synthesis and crystallization of carbazole derivatives.[1] (General protocol for bromocarbazole purification via crystallization). Retrieved from [1]
-
Google Patents. CN103601668A - Preparation method of N-phenyl-3-bromocarbazole.[1] (Describes ethyl acetate/ethanol recrystallization workflows). Retrieved from
-
Ossila. 3-Bromo-9H-carbazole: Specifications and Synthesis. (Details on solubility and OLED applications). Retrieved from [1]
Sources
Stability of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole under ambient conditions
Welcome to the technical support guide for 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole (CAS: 894791-46-9). This document provides in-depth guidance on the stability of this material under ambient conditions, offering troubleshooting advice and standardized protocols for researchers, chemists, and professionals in organic electronics and drug development.
Frequently Asked Questions (FAQs) on Stability & Handling
Q1: What are the ideal long-term storage conditions for 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole?
A1: For maximum shelf-life and to preserve purity, the compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[1] An inert atmosphere (e.g., nitrogen or argon) is highly recommended to mitigate the risk of slow oxidation. Carbazole derivatives, in general, are stable under recommended storage conditions.[2][3]
Q2: How stable is the compound when exposed to ambient air and light?
A2: While the material possesses high thermal stability, prolonged exposure to ambient air and light (especially UV) is not recommended.[4][5] The carbazole and biphenyl moieties are susceptible to photo-oxidation.[6][7] While the compound is non-reactive under normal transport and short-term handling conditions, continuous exposure can lead to the formation of impurities that may affect experimental outcomes, particularly in sensitive optoelectronic applications.[3]
Q3: Is this material sensitive to moisture?
A3: Yes, it is advisable to handle the compound in a dry environment and store it in a desiccated container. Safety data sheets consistently recommend storage in a dry, well-ventilated place.[1][3] While the molecule does not readily hydrolyze, adsorbed moisture can promote aggregation or facilitate reactions with other atmospheric components.
Q4: What is the thermal stability of this compound?
A4: The compound exhibits excellent thermal stability, which is a critical attribute for its use in organic electronics.[8] Its melting point is reported to be 232°C, with decomposition occurring at that temperature.[1] This high thermal threshold allows for processing via methods like thermal evaporation, common in the fabrication of organic light-emitting diodes (OLEDs).[5]
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses issues that may arise from the improper handling or degradation of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole.
Issue 1: Inconsistent performance in electronic devices or variable reaction yields.
-
Potential Cause: Compound degradation. Even minor levels of oxidized impurities can act as charge traps or quenching sites in organic electronic devices, drastically altering performance. Similarly, impurities can interfere with catalytic reaction pathways.
-
Troubleshooting Steps:
-
Verify Purity: Re-run a purity analysis on your stock material using High-Performance Liquid Chromatography (HPLC).[8] Compare the chromatogram to the supplier's certificate of analysis or a freshly opened sample. Look for the appearance of new peaks or a reduction in the main peak's area percentage.
-
Use a Fresh Sample: Repeat the experiment using a sample from a newly opened, sealed container.
-
Implement Inert Handling: If you are not already doing so, handle the material in a glovebox or under a stream of inert gas, especially when preparing solutions.
-
Issue 2: The solid material has developed a yellowish or brownish tint over time.
-
Potential Cause: This is a strong indicator of oxidation. The formation of hydroxylated or quinone-like structures on the carbazole or biphenyl rings can lead to colored byproducts.[6][9]
-
Troubleshooting Steps:
-
Quarantine the Material: Do not use the discolored material for sensitive applications.
-
Analytical Confirmation: Dissolve a small amount in a suitable solvent (e.g., THF, Dichloromethane) and analyze using UV-Vis spectroscopy. Compare the spectrum to a reference sample. Degradation often results in the appearance of new absorption bands at longer wavelengths.
-
Consider Purification: If the material is valuable, repurification by column chromatography or recrystallization may be possible, but it must be validated by analytical techniques (HPLC, NMR) afterward.
-
Issue 3: Solutions of the compound change color or become hazy after preparation.
-
Potential Cause: This indicates instability in the chosen solvent, likely accelerated by dissolved oxygen and ambient light. Photo-degradation or oxidation can occur more rapidly in the solution phase.
-
Troubleshooting Steps:
-
Use Fresh, High-Purity Solvents: Always use freshly distilled or anhydrous, de-gassed solvents.
-
Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil.
-
Work Quickly: Prepare solutions immediately before use and avoid long-term storage in solution.
-
Inert Sparging: Bubble an inert gas (argon or nitrogen) through the solvent before dissolving the compound and maintain an inert headspace in the container.
-
Protocols for Stability Assessment
To ensure the integrity of your experimental results, it is crucial to have self-validating protocols. The following workflows are designed to assess the stability of your 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole sample.
Protocol 1: Purity Verification by HPLC
This protocol provides a baseline for assessing the purity of the material upon receipt and after storage.
| Step | Procedure | Rationale |
| 1 | Sample Preparation | Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of HPLC-grade Tetrahydrofuran (THF) to create a 0.1 mg/mL stock solution. |
| 2 | HPLC Conditions | Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Isocratic elution with Acetonitrile:Water (90:10 v/v). Flow Rate: 1.0 mL/min. Detection: UV detector at 254 nm and 330 nm. |
| 3 | Analysis | Inject 10 µL of the sample solution. Record the chromatogram for 15 minutes. |
| 4 | Interpretation | A pure sample should exhibit a single major peak. The appearance of additional peaks, especially those at different retention times, indicates the presence of impurities or degradation products. Calculate purity based on the relative peak area. |
This is a general-purpose method. Optimization may be required based on the specific impurities expected and the equipment available. High-performance liquid chromatography is a standard method for determining the purity of such compounds.[10]
Workflow for a Long-Term Stability Study
This diagram outlines a systematic approach to evaluating the compound's stability under defined stress conditions (e.g., elevated temperature, light exposure).
Caption: Workflow for assessing long-term stability.
Potential Degradation Pathways
Understanding the potential chemical transformations of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole is key to preventing degradation. The primary points of vulnerability are the electron-rich aromatic systems and the carbon-bromine bond.
-
Photo-Oxidation: The carbazole nitrogen is a primary site for oxidation. In the presence of light and oxygen, radical cations can form, leading to dimerization or the formation of N-oxides. The biphenyl and carbazole rings can also undergo oxidation to form hydroxylated species, which may further oxidize to quinone-like structures.[6][7] Bacterial degradation studies on related compounds show pathways involving hydroxylation at various ring positions.[9][11]
-
C-Br Bond Homolysis: Although the C-Br bond on an aromatic ring is relatively stable, high-energy UV light can induce homolytic cleavage, generating an aryl radical. This highly reactive intermediate can then participate in a variety of undesirable side reactions, such as hydrogen abstraction from a solvent or polymerization.
-
Electrophilic Aromatic Substitution: While unlikely under ambient conditions without a catalyst, the presence of acidic impurities could potentially lead to unwanted electrophilic substitution reactions on the activated carbazole ring system.[12][13]
Caption: Potential degradation pathways for the compound.
By understanding these mechanisms and implementing the recommended handling and storage protocols, researchers can ensure the stability and purity of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole, leading to more reliable and reproducible scientific outcomes.
References
-
Chem-Impex. 3-Bromo-9-([1,1':4',1''-terphenyl]-4-yl)-9H-carbazole. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6854, Carbazole. Available from: [Link].
-
Zhang, Y., et al. (2018). Preparation and Property Analysis of Antioxidant of Carbazole Derivatives. ResearchGate. Available from: [Link].
-
Loba Chemie. (n.d.). CARBAZOLE FOR SYNTHESIS Safety Data Sheet. Available from: [Link].
-
Wang, P., et al. (2018). Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. New Journal of Chemistry. Available from: [Link].
-
Waldau, D., et al. (2008). Characterization of new oxidation products of 9H-carbazole and structure related compounds by biphenyl-utilizing bacteria. ResearchGate. Available from: [Link].
-
Neumann, K., et al. (2017). 1-(4-Fluorobenzoyl)-9H-carbazole. MDPI. Available from: [Link].
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available from: [Link].
-
Waldau, D., et al. (2008). Pathways proposed for the biotransformation of a 9H- carbazole, b 9H-fluorene, c and dibenzothiophene. ResearchGate. Available from: [Link].
-
Budetić, M., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules. Available from: [Link].
-
Ashenhurst, J. (2025). The Six Key Electrophilic Aromatic Substitution Reactions. Master Organic Chemistry. Available from: [Link].
-
Budetić, M., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. PubMed. Available from: [Link].
-
OpenStax. (2023). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. Available from: [Link].
-
Eawag. (1998). Biphenyl Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. Available from: [Link].
-
Tsai, M-H., et al. (2015). A solution-processable host material of 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene and its application in organic light-emitting diodes employing thermally activated delayed fluorescence. Journal of Materials Chemistry C. Available from: [Link].
-
Zwiener, C. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub. Available from: [Link].
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Available from: [Link].
-
Waldau, D., et al. (2008). Characterization of new oxidation products of 9H-carbazole and structure related compounds by biphenyl-utilizing bacteria. PubMed. Available from: [Link].
-
Kautny, P., et al. (2014). 9-(4-Bromophenyl)-9H-carbazole. Acta Crystallographica Section E. Available from: [Link].
-
Singh, B., & De, B. (2017). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. ResearchGate. Available from: [Link].
-
The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. YouTube. Available from: [Link].
-
Zhang, Y., et al. (2022). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Taylor & Francis Online. Available from: [Link].
-
Al-Juboori, A. M. (2020). Synthesis of new 9H-Carbazole derivatives. ResearchGate. Available from: [Link].
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. researchgate.net [researchgate.net]
- 5. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. Characterization of new oxidation products of 9H-carbazole and structure related compounds by biphenyl-utilizing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biphenyl Degradation Pathway [eawag-bbd.ethz.ch]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Senior Application Scientist's Guide to Ensuring Batch-to-Batch Consistency of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole for High-Performance OLEDs
For researchers, scientists, and professionals in the dynamic field of drug development and organic electronics, the performance of an Organic Light-Emitting Diode (OLED) is not merely a feature—it is the culmination of precisely controlled chemical and physical parameters. The heart of these next-generation displays and lighting solutions lies in the purity and consistency of the organic semiconductor materials used. 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole, a key host material, is instrumental in achieving high-efficiency and long-lasting phosphorescent OLEDs. However, its synthetic pathway, while robust, can introduce subtle batch-to-batch variations that have a profound impact on the final device's efficacy and longevity.
This guide provides an in-depth technical framework for assessing the batch-to-batch consistency of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole. Moving beyond a simple listing of analytical techniques, we will explore the causality behind our experimental choices, offering a self-validating system of protocols designed to ensure the highest standards of material quality.
The Critical Role of Consistency: Why Minor Variations Matter
In an OLED stack, the host material, such as 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole, forms a matrix for the phosphorescent guest emitter. Its primary role is to facilitate the efficient transfer of energy to the guest, a process highly sensitive to the host's electronic properties and purity. Impurities, even at parts-per-million (ppm) levels, can act as charge traps or quenching sites, leading to a cascade of detrimental effects including reduced luminescence efficiency, color shifting, and a drastic reduction in the operational lifetime of the device.[1][2]
Batch-to-batch inconsistencies can arise from several sources during synthesis and purification:
-
Incomplete Reactions: Residual starting materials or intermediates.
-
Side Reactions: Formation of isomers or over-brominated species.[3]
-
Catalyst Residues: Trace metals, such as palladium from cross-coupling reactions, can significantly impact device performance.
-
Purification Inefficiencies: Lingering solvents or byproducts.
Therefore, a rigorous and multi-faceted analytical approach is not just recommended; it is imperative for any application demanding reproducible, high-performance OLEDs.
A Comprehensive Analytical Workflow for Quality Assurance
Our recommended workflow for assessing the batch-to-batch consistency of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole integrates chromatographic, spectroscopic, and thermal analysis techniques. Each method provides a unique and complementary piece of the quality puzzle.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Stability Comparison of Hole Transport Layers in Perovskite Solar Cells
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug/Material Development Professionals
Executive Summary: The Stability-Efficiency Trade-Off
In the rapid evolution of Perovskite Solar Cells (PSCs), the Hole Transport Layer (HTL) remains the critical bottleneck for long-term operational stability. While Spiro-OMeTAD established the initial efficiency benchmarks (>25%), its intrinsic instability under thermal and moisture stress renders it unsuitable for commercial deployment without significant modification.
Current Verdict:
-
For Maximum Efficiency (Lab Scale): Spiro-OMeTAD remains the reference standard but requires encapsulation to survive beyond a few hundred hours.[1]
-
For Thermal Stability: PTAA offers a superior glass transition temperature (
) and is the polymer of choice for high-efficiency n-i-p architectures. -
For Long-Term Durability: Inorganic HTLs (NiO
) and Self-Assembled Monolayers (SAMs like 2PACz) are the industry direction. They exhibit T80 lifetimes exceeding 1,000 hours under ISOS-L-1 conditions, primarily by eliminating hygroscopic dopants and stabilizing the perovskite interface.
Mechanisms of HTL-Induced Degradation
To select the right HTL, one must understand why they fail. The degradation is rarely an isolated event but a cascade of chemical and physical failures.
Core Failure Modes
-
Dopant Migration: Organic HTLs (Spiro, PTAA) rely on dopants like Li-TFSI and tBP for conductivity.[2] Li
ions are small and mobile; they migrate into the perovskite layer, causing lattice decomposition. -
Hygroscopicity: Li-TFSI is highly hygroscopic. It absorbs ambient moisture, creating "water pockets" in the HTL that accelerate perovskite hydration (forming PbI
). -
Crystallization & Delamination: At elevated temperatures (
C), amorphous HTLs like Spiro-OMeTAD can crystallize, losing film integrity.[3] Conversely, hydrophobic SAMs can suffer from dewetting if not anchored correctly.
Visualization: Degradation Pathways
Caption: Causal pathway of dopant-induced degradation in organic HTLs leading to device failure.
Comparative Analysis of HTL Materials
A. Spiro-OMeTAD (The Lab Standard)
-
Status: The "Gold Standard" for efficiency but the "Achilles Heel" for stability.
-
Performance: Capable of >25% PCE.
-
Stability Profile:
-
T80: < 500 hours (ISOS-D-1, unencapsulated).[2]
-
Weakness: Glass transition temperature (
) is low (~120°C, drops to ~50°C with dopants). At 85°C (ISOS-T-1), the film morphological stability collapses, leading to pinholes [1]. -
Mitigation: Requires encapsulation or novel dopants (e.g., ionic liquids) to suppress migration.
-
B. PTAA (The Polymer Alternative)
-
Status: Preferred for high-efficiency n-i-p devices where thermal stability is a concern.
-
Performance: Comparable efficiency to Spiro (22-24%).
-
Stability Profile:
C. Inorganic HTLs (NiO
, CuSCN)
-
Status: The choice for inverted (p-i-n) and ruggedized devices.
-
Performance: Slightly lower PCE (18-22%) due to contact resistance and energy level mismatch.
-
Stability Profile:
-
T80: > 1,000 - 2,000 hours (ISOS-L-1).
-
Strength: Intrinsically stable. No organic degradation, no hygroscopic dopants. NiO
acts as a physical barrier to moisture and ion migration [3]. -
Weakness: Surface defects can lead to recombination; requires surface passivation.
-
D. Self-Assembled Monolayers (SAMs - 2PACz)
-
Status: The emerging leader for inverted p-i-n cells and tandems.
-
Performance: High efficiency (>22%) with minimal material usage.
-
Stability Profile:
-
T80: > 1,000 hours (ISOS-L-1, Encapsulated).
-
Strength: Covalently bonds to the substrate (ITO), preventing delamination. Dopant-free operation eliminates migration issues. MeO-2PACz devices have shown >80% retention after 800h storage in air [4].
-
Weakness: Extremely thin (monolayer); substrate roughness can cause pinholes/shunts.
-
Data Summary: Quantitative Comparison
| Feature | Spiro-OMeTAD | PTAA | Inorganic (NiO | SAM (2PACz) |
| Device Architecture | n-i-p | n-i-p / p-i-n | p-i-n (Inverted) | p-i-n (Inverted) |
| Typical PCE | 22 - 25%+ | 22 - 24% | 18 - 22% | 20 - 23% |
| Dopant Requirement | High (Li-TFSI, tBP) | Moderate | None | None |
| Thermal Stability | Poor ( | Good | Excellent | Excellent |
| T80 (ISOS-L-1) | < 500h (Unencapsulated) | ~1000h (Encapsulated) | > 1500h | > 1000h |
| Primary Failure Mode | Dopant Migration / Moisture | Interface Reaction | Surface Recombination | Pinholes / Shunting |
| Cost | High (Synthesis) | High | Low | Low (Minimal usage) |
Experimental Protocol: Assessing Long-Term Stability
To objectively compare HTLs, you must follow the ISOS (International Summit on Organic Photovoltaic Stability) protocols [5].
Protocol A: ISOS-D-1 (Shelf Life / Dark Storage)
-
Objective: Assess degradation due to chemical instability and moisture ingress without light stress.
-
Conditions: Ambient Temperature (23°C ± 5°C), Ambient Humidity. Dark.
-
Procedure:
-
Fabricate a minimum of 8 devices per HTL variation.
-
Store devices in a dark box with temperature/humidity loggers.
-
Measure J-V curves periodically (e.g., 0h, 24h, 100h, 200h, 500h, 1000h).
-
Critical Step: Ensure consistent contact pressure during measurement to avoid mechanical damage.
-
Protocol B: ISOS-L-1 (Operational Stability)
-
Objective: Assess stability under continuous illumination (MPP tracking).
-
Conditions: Simulated 1 Sun (AM1.5G), Ambient Temperature.
-
Procedure:
-
Place encapsulated devices under a solar simulator (Class AAA recommended).
-
Connect to a Maximum Power Point (MPP) tracker.[2][4][5] Note: Fixed voltage holding near
is an acceptable alternative if multi-channel MPP hardware is unavailable. -
Maintain temperature < 35°C using a cooling stage (to separate light stress from thermal stress).
-
Record PCE continuously. Define T80 as the time taken for PCE to drop to 80% of the initial "burn-in" value.[6]
-
Visualization: Stability Testing Workflow
Caption: Standardized workflow for parallel ISOS-D and ISOS-L stability testing.
References
-
Spiro-OMeTAD Thermal Instability: Domanski, K. et al. "Migration of cations induces reversible performance losses over day/night cycling in perovskite solar cells." Energy & Environmental Science, 2017.
-
PTAA vs Spiro Comparison: Saliba, M. et al. "Cesium-containing triple cation perovskite solar cells: improved stability, reproducibility and high efficiency." Energy & Environmental Science, 2016.
-
NiOx Stability: You, J. et al. "Improved air stability of perovskite solar cells via solution-processed metal oxide transport layers." Nature Nanotechnology, 2016.
-
SAM (2PACz) Performance: Al-Ashouri, A. et al. "Monolithic all-perovskite tandem solar cells with 29.15% efficiency." Science, 2020.
-
ISOS Protocols: Khenkin, M.V. et al. "Consensus statement for stability assessment and reporting for perovskite photovoltaics based on ISOS procedures." Nature Energy, 2020.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Achieving Long‐Term Operational Stability of Perovskite Solar Cells with a Stabilized Efficiency Exceeding 20% after 1000 h - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ISOS Protocols for Perovskite Solar Cell Stability Testing | Fluxim — Fluxim [fluxim.com]
- 6. light.utoronto.ca [light.utoronto.ca]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole
Executive Summary & Scientific Context
9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole (CAS: 1359834-06-6) is a critical intermediate in the synthesis of hole-transport materials for Organic Light Emitting Diodes (OLEDs).[1][2] While its utility lies in its electronic properties, its handling requirements are dictated by two structural features: the carbazole core (implicating potential biological activity and aquatic toxicity) and the bromine substituent (classifying it as halogenated waste).
The Core Directive: This compound must never be treated as general refuse or mixed into non-halogenated organic waste streams. The presence of bromine requires specific high-temperature incineration protocols to prevent the formation of corrosive hydrogen bromide (HBr) gas and potential dioxin precursors during disposal.[2]
Chemical Profile & Hazard Assessment
Understanding the physical properties is the first step in designing a self-validating safety protocol.[2]
| Property | Data | Operational Implication |
| CAS Number | 1359834-06-6 | Unique identifier for waste tagging.[1][2] |
| Molecular Formula | C₂₄H₁₆BrN | Contains Nitrogen and Bromine (NOx and HBr precursors).[1][2] |
| Molecular Weight | 398.3 g/mol | Heavy organic solid; likely settles in solution.[1][2] |
| Physical State | Solid (Powder) | Dust generation is the primary exposure vector.[1][2] |
| Solubility | Insoluble in water; soluble in DCM, THF, Toluene | Bio-accumulative potential in aquatic environments.[1][2] |
| GHS Classification | Warning | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), Aquatic Chronic 4 (H413).[1][2] |
Waste Segregation Strategy (The "Why" and "How")
The Halogen Rule
In many laboratories, liquid waste is separated into "Halogenated" and "Non-Halogenated" streams.
-
The Trap: Researchers often dissolve this compound in a non-halogenated solvent (like Toluene or Acetone) and erroneously dispose of it in the "Non-Halogenated" carboy.
-
The Correction: Because the solute itself contains bromine, the entire solution must be classified as Halogenated Waste . Sending brominated compounds to a non-halogenated incinerator can damage the facility's scrubbers and violate emissions regulations.
Waste Stream Logic Flow
The following diagram illustrates the decision-making process for segregating this specific compound.
Figure 1: Decision logic for waste segregation. Note the critical override for non-halogenated solvents containing the brominated solute.[2]
Standard Operating Procedures (SOP)
Protocol A: Solid Waste Disposal
Applicability: Weighing boats, contaminated gloves, filter paper, and expired pure compound.[1]
-
Containment: Do not throw loose powder into the solid waste bin. This creates a dust hazard for the disposal team.
-
Primary Packaging: Place the waste item inside a clear zip-lock bag or a screw-top jar.
-
Secondary Packaging: Place the sealed primary package into the laboratory's designated "Solid Hazardous Waste" drum (usually a yellow or black bin).
-
Labeling: The waste tag must explicitly list:
Protocol B: Liquid Waste Disposal
Applicability: Reaction mixtures, column fractions, and rotary evaporator condensates.
-
Selection: Locate the Halogenated Waste carboy (often red-tagged).[2]
-
Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., Nitric Acid) or incompatible metals. Carbazole derivatives are generally stable but can react with strong oxidizers.
-
Transfer: Use a funnel to prevent drips.
-
Rinsing: Triple rinse the empty flask with a minimal amount of compatible solvent (e.g., DCM) and add the rinsate to the same waste carboy.
-
Logging: Immediately update the waste log attached to the container. Record the volume and the specific presence of Bromine .
Emergency Spill Response
In the event of a spill, immediate action is required to prevent area contamination and inhalation.[5]
Figure 2: Workflow for containing and cleaning spills.[1][2][3][5] Dampening powder spills is crucial to prevent inhalation.[1]
Detailed Spill Steps:
-
PPE Upgrade: If the spill is >1g of powder, upgrade from standard safety glasses to chemical goggles and an N95/P100 respirator to avoid inhaling dust.
-
Powder Control: Do not dry sweep. This lofts the carbazole dust into the air. Cover with a solvent-dampened (acetone or water) paper towel to weigh it down, then wipe up.
-
Decontamination: Wipe the surface with soap and water. Carbazole derivatives are lipophilic; water alone will not effectively remove the residue.
References
-
PubChem. (n.d.). Compound Summary for CID 54369689 (Carbazole Derivatives). National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations - Halogenated Solvents (F-List).[1][2] Retrieved from [Link]
Sources
Personal protective equipment for handling 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole
Executive Summary & Scientific Context
You are handling 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole (CAS: 894791-46-9 or similar derivatives).[1] In the context of drug development and organic electronics (OLEDs), this compound acts as a critical hole-transport intermediate.
The Safety Paradox: While often chemically stable, this material presents a dual hazard profile:
-
Physical Hazard: As a fine organic powder, it is prone to electrostatic charging, leading to aerosolization and inhalation risks.
-
Chemical Hazard: The carbazole moiety combined with a halogen (bromine) classifies it as a distinct environmental toxin and potential mutagen.
This guide moves beyond generic "wear gloves" advice. It provides a causal, structure-based safety protocol designed to protect both the researcher and the integrity of the experiment.
Hazard Identification & Risk Assessment
We treat this compound under the "Potent & Persistent" protocol. The presence of the bromine atom and the biphenyl-carbazole backbone dictates specific handling requirements.
| Hazard Class | GHS Code | Signal | Operational Implication |
| Skin Irritation | H315 | Warning | Brominated aromatics can cause dermatitis; rapid absorption possible in solvent. |
| Eye Irritation | H319 | Warning | Fine dust can cause mechanical and chemical corneal damage. |
| STOT-SE | H335 | Warning | Respiratory tract irritation.[2] Dust control is the primary engineering control. |
| Aquatic Toxicity | H410/H413 | Warning | Halogenated Waste. Do not release to drains. High persistence expected. |
Critical Insight: Carbazole derivatives are structurally similar to known mutagens. While specific chronic toxicity data for this exact derivative may be limited, the Precautionary Principle mandates handling it as a potential carcinogen/mutagen.
Personal Protective Equipment (PPE) Matrix
The selection of PPE is not static; it depends on the state of matter (Solid Powder vs. Solvated).
A. Hand Protection: The Permeation Logic
-
Why not Latex? Natural rubber latex is permeable to many organic solvents used to dissolve this compound (e.g., Toluene, Chlorobenzene) and offers poor protection against aromatic amines.
-
The Standard: Nitrile (0.11 mm minimum) .
-
The High-Risk Scenario: When dissolved in halogenated solvents (DCM, Chloroform), nitrile degrades in seconds. You must use Silver Shield (Laminate) or Viton gloves.
B. Respiratory & Eye Protection[2][3][4][5][6][7][8]
-
Solid Phase: The powder is light and static-prone. If weighing outside a fume hood (not recommended), a P95/N95 particulate respirator is mandatory.
-
Solution Phase: Respiratory protection depends on the solvent vapor, not the solute.
PPE Decision Workflow
The following logic gate ensures you select the correct equipment based on your current task.
Figure 1: PPE Selection Logic based on physical state and solvent compatibility.
Operational Protocols: Step-by-Step
Phase 1: Weighing & Transfer (Highest Risk of Exposure)
Context: This compound is a high-molecular-weight organic solid. It will likely carry a static charge, causing it to "jump" or cling to spatulas.
-
Engineering Control: Operate inside a certified chemical fume hood.
-
Static Mitigation: Use an anti-static gun (ionizer) on the vial and spatula before opening. This prevents the powder from dispersing into the air upon transfer.
-
Containment: Weigh into a tared vial with a septum cap, not onto open weighing paper. This minimizes open-air exposure time.[3][4][5]
-
Decontamination: Immediately wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol) to capture invisible dust.
Phase 2: Solubilization & Reaction
Context: Once dissolved, the risk shifts from inhalation of dust to skin absorption.
-
Solvent Choice: Common solvents for carbazoles include Toluene, THF, or Chlorobenzene.
-
Syringe Techniques: When transferring solutions, use Luer-lock syringes to prevent needle pop-off (a common cause of splash exposure).
-
Labeling: Your reaction vessel must be labeled "Halogenated Intermediate" to alert others of the specific hazard.
Phase 3: Spill Response
Do not use water. Water will spread the hydrophobic organic powder.
-
Isolate: Evacuate the immediate area if a large amount of dust is airborne.
-
PPE Up: Wear N95 respirator and double nitrile gloves.
-
Contain: Cover the spill with a solvent-absorbent pad or use a dedicated HEPA vacuum . Do not sweep (creates dust).[6][5]
-
Clean: Wipe surface with Toluene-soaked pads, followed by soapy water.
Disposal & Environmental Compliance
Crucial Compliance Note: Because this molecule contains Bromine , it cannot be disposed of in the standard "Organic Solvents" waste stream. It is legally classified as Halogenated Waste .
Mixing this with non-halogenated waste (like Acetone/Ethanol) can result in regulatory fines and increased disposal costs (incineration requirements differ).
Figure 2: Waste Stream Segregation. This compound must always follow the Halogenated path.
Disposal Protocol:
-
Liquids: Collect in a dedicated carboy labeled "Halogenated Organic Waste."
-
Solids: Contaminated gloves, weighing boats, and paper towels must be double-bagged in clear polyethylene bags and labeled as "Hazardous Debris - Halogenated."
-
Sharps: Needles used with this compound are chemically contaminated sharps. Do not rinse; dispose of directly into sharps container.
References
-
ChemicalBook. (2023).[2][6] 9-[1,1'-Biphenyl-4-yl]-3-bromo-9H-carbazole SDS. Retrieved from
-
Ossila. (2023).[2][6] 3-Bromo-9H-carbazole Safety Data Sheet. Retrieved from
-
Fisher Scientific. (2023). Safety Data Sheet: Carbazole Derivatives. Retrieved from
-
Temple University EHRS. (n.d.). Halogenated Solvents in Laboratories - Disposal Guide. Retrieved from
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
